molecular formula C23H14ClF3N6O B610767 Seletalisib CAS No. 1362850-20-1

Seletalisib

カタログ番号: B610767
CAS番号: 1362850-20-1
分子量: 482.8 g/mol
InChIキー: LNLJHGXOFYUARS-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seletalisib has been used in trials studying the treatment and basic science of Primary Sjogren's Syndrome.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a phosphatidylinositol 3-kinase delta inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLJHGXOFYUARS-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362850-20-1
Record name Seletalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELETALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seletalisib's Mechanism of Action in T-Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seletalisib (UCB5857) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the signaling pathways that govern the development, differentiation, and function of leukocytes. In T-lymphocytes, this compound exerts significant immunomodulatory effects by disrupting the PI3K/Akt/mTOR signaling cascade. This guide provides an in-depth technical overview of the mechanism of action of this compound in T-cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to this compound and PI3Kδ in T-Cell Biology

The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in adaptive immunity. Upon T-cell receptor (TCR) and co-stimulatory molecule engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn activates the mammalian target of rapamycin (mTOR). This signaling axis is fundamental for T-cell proliferation, survival, differentiation into distinct effector lineages (such as Th1, Th2, and Th17), and the production of inflammatory cytokines.

This compound, as a selective PI3Kδ inhibitor, competitively binds to the ATP-binding pocket of the p110δ catalytic subunit, effectively blocking the downstream signaling cascade. This targeted inhibition modulates T-cell responses, making this compound a promising therapeutic agent for various autoimmune and inflammatory diseases.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary mechanism of action of this compound in T-cells is the direct inhibition of PI3Kδ, leading to a reduction in the phosphorylation and activation of Akt and its downstream target, S6 ribosomal protein (a substrate of the mTORC1-activated S6 kinase). This disruption of a central signaling hub has profound consequences on T-cell function.

Signaling Pathway Diagram

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition TCR TCR Engagement PI3K_delta PI3Kδ (p110δ) TCR->PI3K_delta CD28 CD28 Co-stimulation CD28->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PI3K_delta->PIP3 converts to This compound This compound This compound->PI3K_delta Akt Akt PIP3->Akt activates pAkt p-Akt mTORC1 mTORC1 Akt->mTORC1 activates T_cell_outcomes T-Cell Proliferation, Differentiation & Cytokine Production pAkt->T_cell_outcomes promotes S6K S6K mTORC1->S6K activates pS6 p-S6 S6K->pS6 phosphorylates pS6->T_cell_outcomes promotes

Caption: this compound inhibits PI3Kδ, blocking the downstream Akt/mTOR pathway in T-cells.

Quantitative Effects of this compound on T-Cell Function

Preclinical and clinical studies have quantified the inhibitory effects of this compound on various aspects of T-cell function.

ParameterAssayCell TypeEffect of this compoundReference
T-Cell Differentiation & Function In vitro functional assaysHuman T-cellsPotent inhibition with an IC50 range of 2–31 nM [1]
pAKT Phosphorylation Phospho-flow cytometryT-cell blasts from APDS1 patientsInhibition with an IC50 range of 21 (7–50) nM [2]
pAKT Phosphorylation Phospho-flow cytometryT-cell blasts from APDS2 patientsInhibition with an IC50 range of 28 (20–33) nM [2]
T-Cell Differentiation In vitro differentiation assaysHuman T-cellsInhibited differentiation into Th1, Th2, and Th17 subtypes (quantitative data on percentage reduction not specified)[2]
Cytokine Production In vitro stimulation assaysActivated human T-cellsBlocks production of several cytokines (specific percentage reduction for individual cytokines not detailed)[3]
Th17 Cell Function Co-culture with synovial fibroblastsSupernatant from human Th17 cellsSupernatant from this compound (100 nM)-treated Th17 cells showed reduced potency in inducing IL-6 and IL-8 production by fibroblasts[4]
Senescent CD8 T-cells Flow cytometryHuman CD8 T-cells from APDS patientsDecreased percentages of senescent CD8 T-cells during treatment[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on T-cell function.

T-Cell Activation and Proliferation Assay (CFSE-based)

This assay is used to assess the impact of this compound on the proliferative capacity of T-cells following activation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.

Detailed Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD3+ T-cells using magnetic-activated cell sorting (MACS) if required.

  • CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE dye (e.g., from CellTrace™ CFSE Cell Proliferation Kit) to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS). Wash the cells three times with culture medium.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well. Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Stimulate the T-cells with anti-CD3 (e.g., clone OKT3, 1-5 µg/mL) and anti-CD28 (e.g., clone CD28.2, 1-2 µg/mL) antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye (to exclude dead cells). Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, singlet lymphocyte population, and then on CD4+ or CD8+ T-cells. Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining and T-Helper Cell Differentiation Assay

This protocol is designed to measure the effect of this compound on cytokine production and the differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets.

Principle: T-cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for different cytokines and lineage-defining transcription factors.

Detailed Methodology:

  • T-Cell Culture and Differentiation: Isolate naive CD4+ T-cells (CD4+CD45RA+). Culture the cells in the presence of anti-CD3/CD28 antibodies and polarizing cytokines for 3-5 days.

    • Th1 conditions: IL-12 and anti-IL-4 antibody.

    • Th2 conditions: IL-4 and anti-IFN-γ antibody.

    • Th17 conditions: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies. Include varying concentrations of this compound or vehicle control in the culture medium.

  • Restimulation and Cytokine Accumulation: Restimulate the differentiated T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17) for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population and analyze the expression of the different cytokines and transcription factors to determine the percentage of each T-helper cell subset.

Phospho-Flow Cytometry for PI3K Pathway Analysis

This method allows for the measurement of the phosphorylation status of key signaling proteins within the PI3K pathway at a single-cell level.

Principle: Cells are fixed and permeabilized to allow for the entry of antibodies that specifically recognize the phosphorylated forms of intracellular proteins, such as Akt and S6.

Detailed Methodology:

  • Cell Stimulation: Isolate T-cells and rest them in serum-free media. Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes). Include a pre-treatment step with this compound or vehicle control.

  • Fixation: Immediately fix the cells with pre-warmed paraformaldehyde-based fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice.

  • Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular phospho-proteins (e.g., anti-pAkt (Ser473), anti-pS6 (Ser235/236)).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the T-cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation.

Visualizing Experimental and Logical Workflows

Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow Workflow for CFSE-based T-Cell Proliferation Assay isolate_pbmcs Isolate PBMCs cfse_label Label with CFSE isolate_pbmcs->cfse_label plate_cells Plate Cells cfse_label->plate_cells add_this compound Add this compound/Vehicle plate_cells->add_this compound stimulate Stimulate (anti-CD3/CD28) add_this compound->stimulate incubate Incubate (3-5 days) stimulate->incubate harvest_stain Harvest & Stain (Surface Markers & Viability Dye) incubate->harvest_stain flow_cytometry Flow Cytometry Acquisition harvest_stain->flow_cytometry analyze_data Data Analysis (Proliferation Index) flow_cytometry->analyze_data

Caption: A streamlined workflow for assessing T-cell proliferation using CFSE dye.

Logical Relationship: this compound's Impact on T-Cell Subsets

T_Cell_Differentiation_Logic Logical Flow of this compound's Effect on T-Helper Cell Differentiation naive_t_cell Naive CD4+ T-Cell th1 Th1 Differentiation (IFN-γ) naive_t_cell->th1 th2 Th2 Differentiation (IL-4, IL-5) naive_t_cell->th2 th17 Th17 Differentiation (IL-17) naive_t_cell->th17 This compound This compound pi3kd_inhibition PI3Kδ Inhibition This compound->pi3kd_inhibition pi3kd_inhibition->th1 pi3kd_inhibition->th2 pi3kd_inhibition->th17

Caption: this compound inhibits the differentiation of naive T-cells into key effector subsets.

Conclusion

This compound's mechanism of action in T-cells is centered on the selective inhibition of PI3Kδ, a critical node in T-cell signaling. This targeted approach effectively dampens T-cell activation, proliferation, differentiation into pro-inflammatory subsets, and cytokine production. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the immunomodulatory properties of this compound and other PI3Kδ inhibitors. Further research to precisely quantify the effects on specific cytokine profiles and T-cell subset population dynamics will continue to refine our understanding of this important therapeutic agent.

References

Seletalisib: A Technical Deep Dive into Potent and Selective PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletalisib (UCB5857) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K family of lipid kinases plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation. The Class I PI3K isoforms (α, β, γ, and δ) are of particular interest in drug development. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to leukocytes. This leukocyte-specific expression of PI3Kδ makes it an attractive therapeutic target for a range of immune-mediated inflammatory diseases and hematological malignancies. This compound has been investigated in various preclinical and clinical settings, demonstrating its potential to modulate immune responses by specifically targeting the PI3Kδ signaling cascade. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: ATP-Competitive Inhibition of PI3Kδ

This compound exerts its inhibitory effect through an ATP-competitive mechanism.[1] It binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. By blocking this step, this compound effectively curtails the downstream signaling cascade that is crucial for the function and survival of various immune cells, particularly B-lymphocytes.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueAssay TypeNotes
PI3Kδ IC50 12 nMBiochemical AssayPotent inhibition of the target enzyme.
PI3Kδ IC50 15 nMCellular Assay (pAKT inhibition in Ramos cells)Demonstrates potent target engagement in a cellular context.
Selectivity vs. PI3Kα >300-foldBiochemical AssayHigh selectivity against the ubiquitously expressed alpha isoform.
Selectivity vs. PI3Kβ ~30-foldBiochemical AssayModerate selectivity against the beta isoform.
Selectivity vs. PI3Kγ ~24-foldBiochemical AssayModerate selectivity against the gamma isoform.
T-cell Differentiation & Function IC50 2 - 31 nMIn vitro cell-based assaysPotent inhibition of various T-cell functions.[2]
B-cell Activation & Proliferation IC50 16 - 49 nMIn vitro cell-based assaysEffective blockade of B-cell responses.[2]
Table 2: Clinical Pharmacokinetics of this compound
ParameterValueStudy PopulationNotes
Time to Maximum Concentration (Tmax) 1.8 - 4.0 hoursHealthy VolunteersRapid oral absorption.[3]
Apparent Terminal Half-life (t1/2) 17.7 - 22.4 hoursHealthy Volunteers & Psoriasis PatientsSupports once-daily dosing.[3]
Table 3: Clinical Efficacy of this compound in Primary Sjögren's Syndrome (Phase 2, NCT02610543)
EndpointThis compound (n=13)Placebo (n=14)p-valueNotes
Change from Baseline in ESSDAI Score at Week 12 -5.4 (1.7)-2.8 (1.5)0.266A trend towards improvement was observed, though not statistically significant due to early study termination.
Difference vs. Placebo in ESSPRI Score at Week 12 -1.55 (95% CI: -3.39, 0.28)--A measure of patient-reported symptoms.
Patients with ≥3 point reduction in ESSDAI at Week 12 66.7%54.5%-A higher proportion of responders in the this compound group.

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index. Data are presented as mean (SE) where applicable.

Table 4: Clinical Observations in Activated PI3Kδ Syndrome (APDS) (Phase 1b)
Clinical FeatureObservationNumber of Patients
Peripheral Lymphadenopathy Improved2 of 7
Lung Function Improved1 of 7
Thrombocyte Counts Improved1 of 7
Chronic Enteropathy Improved1 of 7
Transitional B-cells Decreased-
Naïve B-cells Increased-
Senescent CD8+ T-cells Decreased-

This was an open-label, exploratory study with a small number of patients.[4][5]

Key Experimental Protocols

The evaluation of this compound's mechanism of action and efficacy has relied on a suite of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Phospho-flow Cytometry for pAKT and pS6 Analysis

Objective: To quantify the phosphorylation status of key downstream effectors of the PI3K pathway, namely AKT (at Ser473) and ribosomal protein S6 (at Ser235/236), in specific immune cell populations.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Stimulation: Cells are stimulated with appropriate activators to induce PI3K signaling. For B-cells, this can be achieved using anti-IgM antibodies. For T-cells, anti-CD3/CD28 antibodies or specific antigens can be used. A negative control (unstimulated) and a positive control are included.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control prior to stimulation.

  • Fixation: Immediately following stimulation, cells are fixed with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

  • Permeabilization: Cells are permeabilized using a methanol-based or saponin-based buffer to allow antibodies to access intracellular targets.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies specific for phosphorylated AKT (pAKT) and phosphorylated S6 (pS6), as well as cell surface markers to identify specific lymphocyte subpopulations (e.g., CD19 for B-cells, CD3/CD4/CD8 for T-cells).

  • Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-specific antibodies within the gated cell populations is quantified to determine the level of protein phosphorylation.

Meso-Scale Discovery (MSD) Assay for Cytokine Profiling

Objective: To measure the concentration of multiple cytokines and chemokines in biological samples (e.g., cell culture supernatants, plasma) to assess the effect of this compound on inflammatory responses.

Methodology:

  • Plate Coating: MSD plates are pre-coated with capture antibodies specific for different cytokines in a patterned array on the bottom of each well.

  • Sample Incubation: Samples (e.g., cell culture supernatants from stimulated immune cells treated with this compound or control) and calibrators are added to the wells and incubated to allow the cytokines to bind to the capture antibodies.

  • Detection Antibody Incubation: A solution containing electrochemiluminescent-labeled detection antibodies (SULFO-TAG™) is added to the wells. These antibodies bind to the captured cytokines, forming a sandwich immunoassay.

  • Washing: The wells are washed to remove any unbound detection antibodies.

  • Reading: A read buffer is added to the wells, and the plate is read on an MSD instrument. An electrical voltage is applied, causing the SULFO-TAG™ labels to emit light. The intensity of the emitted light is proportional to the concentration of the cytokine in the sample.

BioMap® System for Functional Selectivity Profiling

Objective: To assess the functional selectivity of this compound by profiling its effects on a broad range of biological activities in complex, primary human cell-based systems that model various disease states.

Methodology:

  • Cell Systems: The BioMap® platform utilizes a panel of primary human cell-based systems, each designed to model a specific aspect of human disease biology (e.g., inflammation, angiogenesis, fibrosis). These systems are co-cultures of different primary cell types (e.g., endothelial cells and immune cells).

  • Compound Treatment: The cell systems are treated with a range of concentrations of this compound.

  • Stimulation: The cell systems are stimulated with various agents to activate multiple signaling pathways relevant to the disease model.

  • Readout Measurement: After a defined incubation period, the levels of a wide array of protein readouts (e.g., cytokines, chemokines, cell surface receptors, matrix metalloproteinases) are measured using immunoassays.

  • Data Analysis: The changes in the levels of these readouts in response to this compound are compared to a database of profiles from other known drugs. This allows for the generation of a "BioMap profile" for this compound, which provides a comprehensive signature of its biological activities and helps to identify on-target and potential off-target effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3Kδ signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for its evaluation.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, TCR) p85 p85 (Regulatory Subunit) Receptor->p85 Activation p110d p110δ (Catalytic Subunit) p85->p110d Recruitment & Activation PIP2 PIP2 p110d->PIP2 Phosphorylation PIP3 PIP3 p110d->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Cell_Response Cellular Responses (Proliferation, Survival, etc.) S6K->Cell_Response Leads to

Caption: The PI3Kδ signaling pathway, initiated by receptor activation.

Seletalisib_Inhibition ATP ATP p110d p110δ (ATP-binding pocket) ATP->p110d Binds PIP2 PIP2 p110d->PIP2 Phosphorylates p110d->PIP2 PIP3 PIP3 p110d->PIP3 This compound This compound This compound->p110d Competitively Binds & Inhibits Downstream_Signaling Downstream Signaling PIP3->Downstream_Signaling Activates

Caption: Mechanism of this compound's ATP-competitive inhibition of PI3Kδ.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Models cluster_clinical Clinical Trials Biochemical_Assay Biochemical Assays (IC50, Selectivity) Cellular_Assays Cellular Assays (pAKT, Cytokines) Biochemical_Assay->Cellular_Assays Animal_Models Animal Models of Disease (e.g., Arthritis) Cellular_Assays->Animal_Models Phase_I Phase I (Safety, PK/PD) Animal_Models->Phase_I Phase_II Phase II (Efficacy, Dose-Ranging) Phase_I->Phase_II

Caption: A typical drug development workflow for a kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ that has demonstrated clear target engagement and biological activity in a range of preclinical and clinical studies. Its mechanism of action, centered on the ATP-competitive inhibition of PI3Kδ, leads to the effective suppression of the PI3K/AKT/mTOR signaling pathway in immune cells. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent for immune-mediated diseases. While clinical development is ongoing, the findings from studies in conditions like Sjögren's syndrome and APDS provide valuable insights into its clinical profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PI3Kδ inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of immunology and kinase inhibitor therapeutics.

References

Seletalisib: A Technical Guide to its Discovery and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletalisib (UCB5857) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Its discovery represents a targeted approach to modulating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various immune-inflammatory diseases and hematological malignancies. This technical guide provides an in-depth overview of the discovery, chemical structure, synthesis, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling pathway and experimental workflows to support further research and development efforts in this area.

Discovery and Rationale

This compound was developed by UCB Pharma as an orally bioavailable inhibitor of PI3Kδ.[2] The rationale for its development stems from the crucial role of the PI3Kδ isoform in the development, function, and survival of leukocytes, including B cells, T cells, and mast cells. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a known driver in many autoimmune diseases and B-cell malignancies. By selectively targeting the δ isoform, which is predominantly expressed in hematopoietic cells, this compound was designed to offer a more targeted therapeutic approach with a potentially improved safety profile compared to broader PI3K inhibitors.

The discovery process involved a medicinal chemistry program that led to the identification of a potent and selective compound with desirable pharmacokinetic properties.[3]

Chemical Structure and Properties

This compound is a synthetic organic molecule belonging to the class of bipyridines and oligopyridines.

Chemical Name (IUPAC): 3-{8-chloro-3-[(1R)-2,2,2-trifluoro-1-({pyrido[3,2-d]pyrimidin-4-yl}amino)ethyl]quinolin-2-yl}pyridin-1-ium-1-olate

SMILES: FC(F)(F)--INVALID-LINK--C3=CC4=CC=CC(Cl)=C4N=C3C5=CC=C--INVALID-LINK--=C5

Molecular Formula: C₂₃H₁₄ClF₃N₆O

Molecular Weight: 482.85 g/mol

CAS Number: 1362850-20-1

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Synthesis

The synthesis of this compound has been described in patent literature.[4][5] A key step in the synthesis involves the reaction of an appropriate quinoline intermediate with a pyridopyrimidine amine derivative. The general synthetic scheme is outlined below.

seletalisib_synthesis Start Starting Materials Intermediate1 Quinoline Intermediate (Formula II) Start->Intermediate1 Intermediate2 Pyridopyrimidine Amine (Formula III) Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling This compound This compound Coupling->this compound

Caption: General Synthetic Scheme for this compound.

The process involves reacting a compound of formula (II) with a compound of formula (III) under anhydrous conditions.[4] The patent also describes the preparation of different crystalline forms of this compound, designated as Form B and Form F, which may have different physicochemical properties.[4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[6] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The subsequent phosphorylation cascade, involving mTOR, regulates a multitude of cellular processes including cell survival, proliferation, differentiation, and trafficking. By blocking this pathway at the level of PI3Kδ, this compound effectively dampens the pro-survival and pro-proliferative signals in leukocytes.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of PI3Kδ with high selectivity over other Class I PI3K isoforms.

TargetIC₅₀ (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ 12 -
PI3Kα>3636>303
PI3Kβ>290>24
PI3Kγ28223.5

Data compiled from publicly available sources.

Pharmacokinetic Properties in Humans

First-in-human studies have characterized the pharmacokinetic profile of this compound in healthy adults.[3]

ParameterValueStudy Population
Time to Maximum Concentration (tₘₐₓ) 1.8 - 4.0 hoursHealthy Adults
Terminal Half-life (t₁/₂) 17.7 - 22.4 hoursHealthy Adults
Bioavailability ~97%Healthy Subjects
Plasma Clearance 1.7 L/hHealthy Subjects
Volume of Distribution 60.9 LHealthy Subjects

Data from studies NCT02303509 and NCT02207595.[3]

Clinical Efficacy and Safety Summary

This compound has been evaluated in several clinical trials for various indications.

Trial IdentifierIndicationKey Efficacy FindingsKey Safety Findings
NCT02610543 Primary Sjögren's SyndromeTrend towards improvement in ESSDAI and ESSPRI scores.[7][8]Higher incidence of adverse events, including serious AEs, compared to placebo, leading to more discontinuations.[8]
Phase 1b/Extension Activated PI3Kδ Syndrome (APDS)Improvements in lymphadenopathy, lung function, and platelet counts.[9][10]This compound-related adverse events included increased hepatic enzymes, dizziness, and aphthous ulcers. Serious adverse events included hospitalization and colitis.[9][10]
NCT02303509 & NCT02207595 Healthy Volunteers & PsoriasisDemonstrated target engagement through inhibition of basophil degranulation.[3]Generally well-tolerated at lower doses. Higher doses were associated with an increased incidence of rash.[3]

Key Experimental Protocols

PI3Kδ Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PI3Kδ.

Methodology:

  • Reagents and Materials: Recombinant human PI3Kδ enzyme, ATP, PIP2 substrate, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, add the PI3Kδ enzyme to the kinase buffer. c. Add the diluted this compound or vehicle control to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. e. Incubate the reaction at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis: Calculate the percent inhibition of PI3Kδ activity at each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

pAkt Expression Assay in Ramos Cells (Cellular Assay)

Objective: To assess the ability of this compound to inhibit PI3Kδ signaling in a cellular context.

Methodology:

  • Cell Culture: Culture Ramos cells (a human B-lymphocyte cell line) in appropriate media.

  • Treatment: a. Seed Ramos cells in a 96-well plate. b. Treat the cells with varying concentrations of this compound or vehicle control for a specified time. c. Stimulate the B-cell receptor (BCR) pathway using an anti-IgM antibody to induce PI3Kδ activation.

  • Cell Lysis and Protein Quantification: a. Lyse the cells and determine the total protein concentration of the lysates.

  • pAkt Detection: a. Use a phospho-Akt specific ELISA or Western blot to measure the levels of phosphorylated Akt (at Ser473 or Thr308) in the cell lysates.

  • Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of Akt phosphorylation at each this compound concentration and determine the IC₅₀ value.

Ex Vivo Basophil Degranulation Assay

Objective: To measure the pharmacodynamic effect of this compound on basophil activation in whole blood.

Methodology:

  • Blood Collection: Collect whole blood from subjects treated with this compound or placebo.

  • Stimulation: a. Aliquot the whole blood into tubes. b. Stimulate the basophils with an anti-IgE antibody or a relevant allergen. Include an unstimulated control.

  • Staining: a. Add fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and an activation marker (e.g., CD63) to the blood samples. b. Incubate to allow for antibody binding.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the basophil population and quantify the percentage of CD63-positive basophils.

  • Data Analysis: Calculate the percent inhibition of basophil degranulation in the this compound-treated samples compared to the placebo-treated samples.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ with a clear mechanism of action. Its development has provided valuable insights into the therapeutic potential of targeting the PI3Kδ isoform in immune-mediated diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. While clinical development for some indications has faced challenges, the foundational scientific understanding of this compound's properties remains a significant contribution to the field.

References

Seletalisib: A Deep Dive into its Inhibitory Effects on B-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PI3Kδ inhibitor, Seletalisib, with a specific focus on its molecular mechanism and its quantifiable effects on B-cell proliferation and cytokine secretion. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PI3Kδ pathway in various immunological disorders.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound is a potent, ATP-competitive small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The expression of PI3Kδ is predominantly restricted to leukocytes, making it a key regulator of immune cell development and function.[1][2] By selectively targeting PI3Kδ, this compound effectively blocks the downstream signaling cascade, most notably the phosphorylation of protein kinase B (AKT).[1][2] This targeted inhibition modulates the activity of immune cells, including B-cells, T-cells, and basophils.[1][3]

The PI3K/AKT/mTOR pathway is central to cellular processes such as growth, proliferation, survival, and differentiation.[4] In B-lymphocytes, activation of the B-cell receptor (BCR) triggers the PI3Kδ pathway, leading to cellular proliferation and antibody production. This compound's inhibition of PI3Kδ disrupts this signaling cascade, thereby attenuating B-cell responses.

Below is a diagram illustrating the this compound-mediated inhibition of the PI3Kδ signaling pathway.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activation pS6 p-S6 mTOR->pS6 Phosphorylation Proliferation B-Cell Proliferation pS6->Proliferation Stimulation Cytokine_Release Cytokine Release pS6->Cytokine_Release Stimulation This compound This compound This compound->PI3K_delta Inhibition

Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

Quantitative Effects on B-Cell Proliferation and Function

Preclinical studies have demonstrated this compound's potent inhibitory effects on B-cell activation and proliferation. The half-maximal inhibitory concentration (IC50) for these processes ranges from 16 to 49 nM.[3] In human whole blood assays, this compound was shown to inhibit the expression of the activation marker CD69 following B-cell activation.[1][2] Clinical studies in patients with Activated PI3Kδ Syndrome (APDS) showed that treatment with this compound led to a decrease in transitional B cells and an increase in naive B cells.[5][6]

ParameterCell Type/SystemMethodThis compound ConcentrationObserved EffectReference
B-Cell Proliferation Human B-CellsNot SpecifiedIC50: 16-49 nMPotent inhibition[3]
B-Cell Activation Human Whole BloodCD69 ExpressionNot SpecifiedInhibition of CD69 expression[1][2]
B-Cell Subsets APDS PatientsFlow Cytometry15-25 mg/dayDecreased transitional B-cells, Increased naive B-cells[5][6]
Immunoglobulin Levels Primary Sjögren's Syndrome PatientsNot Specified45 mg/dayDecreased serum IgM and IgG concentrations[7][8]

Impact on Cytokine Release

This compound has been shown to inhibit the release of various cytokines from immune cells. While specific data on cytokine release from B-cells is limited in the provided search results, the broader effects on T-cells and other immune cells highlight its anti-inflammatory potential. For instance, this compound blocks the production of several cytokines from activated T-cells and inhibits T-cell differentiation into Th1, Th2, and Th17 subtypes.[2] In a rat model, this compound demonstrated dose-dependent inhibition of anti-CD3-antibody-induced interleukin 2 (IL-2) release.[1][2]

CytokineCell Type/SystemMethodThis compound ConcentrationObserved EffectReference
Various Cytokines Activated Human T-CellsNot SpecifiedNot SpecifiedBlocked production[1][2]
IL-2 In vivo rat modelAnti-CD3-antibody inductionDose-dependentInhibition of release[1][2]
TNF-α Rat and Human PBMCsTCR ActivationIC50: 22 nM (rat), 31 nM (human)Inhibition of release[2]
IL-5 and IL-13 T-cells from HDM-allergic donorsAntigen-specific activationNot SpecifiedInhibition of release[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.

B-Cell Proliferation and Activation Assays

A common method to assess B-cell proliferation is through flow cytometry-based assays.

Experimental Workflow: B-Cell Proliferation Assay

B_Cell_Proliferation_Workflow Start Isolate Human B-Cells from peripheral blood Stimulation Stimulate B-Cells (e.g., with anti-IgM/CD40L) Start->Stimulation Treatment Treat with varying concentrations of this compound or vehicle control Stimulation->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Staining Stain with a proliferation dye (e.g., CFSE or BrdU) Incubation->Staining Analysis Analyze by Flow Cytometry to quantify cell division Staining->Analysis Result Determine IC50 value for proliferation inhibition Analysis->Result

Caption: A typical workflow for assessing the impact of this compound on B-cell proliferation.

For B-cell activation, the expression of surface markers like CD69 is measured in whole blood assays using flow cytometry following stimulation of the B-cell receptor.[1][2]

Cytokine Release Assays

Cytokine levels in cell culture supernatants or plasma are typically quantified using immunoassays.

Experimental Workflow: Cytokine Measurement Assay

Cytokine_Release_Workflow Start Culture PBMCs or isolated T-cells Stimulation Activate cells (e.g., anti-CD3/CD28 for T-cells) Start->Stimulation Treatment Add this compound at various concentrations Stimulation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Collection Collect cell culture supernatant Incubation->Collection Analysis Measure cytokine concentrations (e.g., ELISA or Multiplex Assay) Collection->Analysis Result Quantify inhibition of cytokine release Analysis->Result

Caption: A generalized workflow for measuring cytokine release following this compound treatment.

Meso Scale Discovery (MSD) assays are a common high-throughput method for multiplex cytokine analysis.[3]

Phospho-Flow Cytometry for Signaling Pathway Analysis

To determine the effect of this compound on intracellular signaling, phospho-flow cytometry is utilized. This technique allows for the measurement of phosphorylated proteins, such as AKT and S6, at the single-cell level.[3]

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of B-cell activity through its selective inhibition of PI3Kδ. The preclinical and clinical data gathered to date provide a strong rationale for its continued development in the treatment of B-cell malignancies and autoimmune diseases characterized by dysregulated B-cell function and pro-inflammatory cytokine secretion.[1][2] Future research should aim to further delineate the specific cytokine profiles modulated by this compound in different B-cell subsets and to explore its therapeutic efficacy in a broader range of immunological disorders. The favorable safety and tolerability profile observed in early clinical trials supports its continued investigation.

References

Seletalisib's Impact on Innate and Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletalisib (UCB5857) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The expression of PI3Kδ is predominantly restricted to leukocytes, making it a key regulator of both innate and adaptive immune responses.[1][2] Dysregulation of the PI3Kδ signaling pathway is implicated in various autoimmune diseases and B-cell malignancies.[1][3] This technical guide provides an in-depth overview of the impact of this compound on the immune system, summarizing key quantitative data, detailing experimental methodologies for assessing its effects, and illustrating the core signaling pathways involved.

Introduction: The PI3Kδ Signaling Pathway in Immunity

The PI3K family of lipid kinases plays a crucial role in signal transduction downstream of a variety of cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and G-protein coupled receptors (GPCRs).[4][5] Class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival, proliferation, differentiation, and trafficking.[4][7]

Given its restricted expression in hematopoietic cells, PI3Kδ is a critical node in the regulation of immune cell function.[5] Its inhibition by this compound offers a targeted therapeutic approach to modulate immune responses in inflammatory and autoimmune conditions.[6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[1] By blocking the kinase activity of PI3Kδ, this compound prevents the generation of PIP3. This leads to a reduction in the activation of downstream signaling molecules, including the phosphorylation of Akt and ribosomal protein S6 (S6).[8][9] This inhibition of the PI3Kδ/Akt/mTOR pathway is the primary mechanism through which this compound exerts its immunomodulatory effects.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BCR / TCR / Cytokine Receptor PI3K_delta PI3Kδ (p110δ) Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt This compound This compound This compound->PI3K_delta Inhibition PDK1->Akt Phosphorylation (T308) pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 Phosphorylation Transcription Gene Transcription (Survival, Proliferation, Differentiation) pS6->Transcription Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Sample Isolate Isolate Immune Cells (PBMCs, Neutrophils) Blood->Isolate Incubate Incubate with this compound (Dose-Response) Isolate->Incubate Stimulate Stimulate Cells (e.g., anti-CD3/CD28, fMLP, anti-IgM) Incubate->Stimulate Proliferation Proliferation Assay (CFSE) Stimulate->Proliferation Oxidative_Burst Oxidative Burst Assay (DHR 123) Stimulate->Oxidative_Burst Signaling Phospho-flow Cytometry (pAkt, pS6) Stimulate->Signaling Degranulation Basophil Degranulation (CD63 expression) Stimulate->Degranulation Flow_Cytometry Flow Cytometry Analysis Proliferation->Flow_Cytometry Oxidative_Burst->Flow_Cytometry Signaling->Flow_Cytometry Degranulation->Flow_Cytometry Data_Quant Quantify Inhibition (IC50, % change) Flow_Cytometry->Data_Quant

References

Seletalisib: A Technical Guide for the Investigation of Activated PI3Kδ Syndrome (APDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), also known as PASLI disease, is a rare primary immunodeficiency characterized by immune dysregulation, recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2][3] The disease stems from gain-of-function (GOF) mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ), defining APDS1, or loss-of-function (LOF) mutations in the PIK3R1 gene (encoding the p85α regulatory subunit), defining APDS2.[1][4][5][6] Both genetic variants lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and differentiation, particularly in leukocytes.[1][2][7][8]

Seletalisib (formerly UCB-5857) is a potent and selective small-molecule inhibitor of the PI3Kδ isoform.[9][10][11] Its high selectivity for the δ-isoform, which is predominantly expressed in hematopoietic cells, makes it a valuable tool for studying the specific pathological consequences of PI3Kδ overactivation in APDS and a potential therapeutic agent for mitigating its clinical manifestations.[7][12] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). In a resting state, the p85α subunit inhibits the catalytic activity of p110δ.[2] Upon activation by upstream signaling, this inhibition is relieved, allowing p110δ to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn activate the mTOR pathway, leading to cell growth and proliferation.[1][2]

In APDS, this pathway is constitutively active.

  • APDS1: GOF mutations in PIK3CD render the p110δ subunit intrinsically hyperactive.[1]

  • APDS2: LOF mutations in PIK3R1 impair the p85α subunit's ability to inhibit p110δ, resulting in its overactivation.[1][4][5]

This compound exerts its effect by selectively binding to the ATP-binding site of the p110δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade. This targeted inhibition normalizes the pathological hyperactivation of the pathway observed in APDS patient cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and clinical effects of this compound in the context of APDS.

Table 1: this compound In Vitro Potency and Selectivity

Target IC50 Value (nM) Selectivity vs. PI3Kδ Reference
PI3Kδ 12 - [9]
PI3Kγ - 24-fold [9]
PI3Kα - >303-fold [9]
PI3Kβ - >303-fold [9]
T Cell Differentiation & Function 2 - 31 - [12]
B Cell Activation & Proliferation 16 - 49 - [12]
Ramos Cell p-AKT Inhibition 15 - [9]
APDS1 T Cell Blast p-AKT Inhibition 8 (Geometric Mean) - [10]

| APDS2 T Cell Blast p-AKT Inhibition | 13 (Geometric Mean) | - |[10] |

Table 2: Clinical and Immunological Effects of this compound in APDS Patients (Phase 1b Open-Label Study) A 12-week study involving 7 patients (3 APDS1, 4 APDS2) with a median age of 15 years, receiving 15-25 mg/day this compound.[10][11]

ParameterObservationNumber of Patients AffectedReference
Clinical Improvements
Peripheral LymphadenopathyImproved2 of 7[10][11]
Lung FunctionImproved1 of 7[10][11]
Thrombocyte CountsImproved1 of 7[10][11]
Chronic EnteropathyImproved1 of 7[10][11]
Immunological Changes
Transitional B CellsDecreased Percentage-[10][11]
Naive B CellsIncreased Percentage-[10][11]
Senescent CD8+ T CellsDecreased Percentage-[10][11]
p-S6+ CD19+ B CellsDecreased from baseline-[10]

Table 3: Safety and Tolerability of this compound in APDS (Phase 1b Study)

Event Type Adverse Events Reported Number of Patients Affected Reference
This compound-Related Adverse Events Hepatic enzyme increase, dizziness, aphthous ulcer, arthralgia, arthritis, increased appetite, increased weight, restlessness, tendon disorder, potential drug-induced liver injury. 4 of 7 [10][11]

| Serious Adverse Events | Hospitalization, colitis, potential drug-induced liver injury. | 3 of 7 |[10][11] |

Visualizations: Pathways and Workflows

PI3K_Pathway_APDS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention cluster_mutations APDS Mutations RTK Receptor Tyrosine Kinase (RTK) p85 p85α (PIK3R1) RTK->p85 Activates p110d p110δ (PIK3CD) p85->p110d Relieves Inhibition PIP2 PIP2 p110d->PIP2 Phosphorylates p110d->PIP2 PIP3 PIP3 p110d->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6 S6 mTOR->S6 Phosphorylates (p-S6) Proliferation Cell Proliferation, Growth, Survival S6->Proliferation This compound This compound This compound->p110d Inhibits APDS1 APDS1 (PIK3CD GOF) Constitutive Activation APDS1->p110d APDS2 APDS2 (PIK3R1 LOF) Loss of Inhibition APDS2->p85 Seletalisib_MOA cluster_p110d p110d p110δ Catalytic Subunit ATP_Site ATP Binding Site Phosphorylation PIP2 Phosphorylation (Generation of PIP3) ATP_Site->Phosphorylation Enables ATP ATP ATP->ATP_Site Binds PIP2 PIP2 Substrate PIP2->p110d Binds This compound This compound This compound->ATP_Site Competitively Binds & Inhibits Blocked BLOCKED Experimental_Workflow cluster_sample 1. Sample Collection & Processing cluster_treatment 2. Ex Vivo Treatment cluster_analysis 3. Downstream Analysis cluster_readouts 4. Key Readouts Patient_Blood Whole Blood from APDS Patient PBMC_Isolation PBMC Isolation (e.g., Ficoll Gradient) Patient_Blood->PBMC_Isolation Treatment Incubate PBMCs with This compound (dose-response) and/or Stimulants (e.g., anti-CD3) PBMC_Isolation->Treatment Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Readout_Flow Immune Cell Subsets (B cells, T cells) Intracellular p-AKT, p-S6 Flow_Cytometry->Readout_Flow Readout_WB Total & Phosphorylated AKT, S6 Levels Western_Blot->Readout_WB

References

Methodological & Application

Seletalisib Experimental Protocol for In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Seletalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The following protocols and data are intended to facilitate research into the cellular effects of this compound, particularly in the context of immunology and oncology.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells.[1] PI3Kδ is a key component of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, differentiation, and trafficking.[2][3] By selectively targeting PI3Kδ, this compound effectively blocks the phosphorylation and subsequent activation of Akt, a central node in this pathway.[2] This inhibition ultimately leads to the modulation of downstream cellular processes, including the induction of apoptosis and the suppression of cell proliferation, particularly in B-cell malignancies.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and the related PI3Kδ inhibitor, Idelalisib.

Table 1: this compound In Vitro Inhibitory Activity

Target/ProcessCell Type/SystemIC50/EC50Reference
PI3KδBiochemical Assay19 nM[1]
B-cell ProliferationHuman B-cells6 nM[1]
Basophil Activation (CD69)Human Basophils8.9 nM[1]

Table 2: Idelalisib IC50 Values in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)
JurkatT-cell Acute Lymphoblastic Leukemia1-7
RPMI-8226Multiple Myeloma1-7
DND-41T-cell Acute Lymphoblastic Leukemia1-7
KOPT-K1T-cell Acute Lymphoblastic Leukemia1-7
Pre-B ALL (Patient-derived)B-cell Acute Lymphoblastic Leukemia7-13
T-ALL (Patient-derived)T-cell Acute Lymphoblastic Leukemia7-13

Note: Data for Idelalisib, a clinically approved PI3Kδ inhibitor, is provided as a reference due to the limited availability of a broad cancer cell line panel for this compound in the public domain.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating this compound in vitro.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture (e.g., Lymphoma Cell Line) Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT/XTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis WesternBlot Western Blot Analysis (p-Akt, total Akt) Incubation->WesternBlot Proliferation T-Cell Proliferation Assay (CFSE) Incubation->Proliferation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis Proliferation->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological effects of this compound.

Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cells (e.g., lymphoma, leukemia cell lines)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • For XTT assay:

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.[5]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is for detecting the phosphorylation status of Akt, a direct downstream target of PI3K.

Materials:

  • Target cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody (diluted in blocking buffer) overnight at 4°C.[6][7][8]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described in the cell viability assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Complete RPMI-1640 medium

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)

  • FACS buffer

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the cells with CFSE at a final concentration of 1-5 µM in serum-free medium for 10 minutes at 37°C.[10][11]

  • Quench the staining by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

  • Add this compound at various concentrations.

  • Stimulate the cells with T-cell activators.

  • Incubate the plate for 3-5 days at 37°C and 5% CO2.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

References

Application Notes and Protocols for Seletalisib in a Rat Model of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Seletalisib, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in an in vivo rat model of inflammation.

Introduction

This compound (UCB-5857) is a small molecule inhibitor of PI3Kδ with high selectivity over other PI3K isoforms. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it a key target for inflammatory and autoimmune diseases. These notes provide data and methodologies for the application of this compound in a rat model of T-cell activation-induced inflammation.

Data Presentation

The following table summarizes the dosage of this compound and its effect on Interleukin-2 (IL-2) release in a rat model of inflammation induced by an anti-CD3 antibody.

Dose (mg/kg)Route of AdministrationVehicleEffect on IL-2 Release
0.1Oral GavageNot SpecifiedSignificant Inhibition
0.3Oral GavageNot SpecifiedSignificant Inhibition
1Oral GavageNot SpecifiedAlmost Complete Inhibition
3Oral GavageNot SpecifiedAlmost Complete Inhibition
10Oral GavageNot SpecifiedAlmost Complete Inhibition

Data extracted from a study on the in vivo effects of this compound in a rat model of anti-CD3-antibody-induced IL-2 release.[1]

Signaling Pathway

This compound selectively inhibits the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and activation of immune cells, particularly B-cells and T-cells. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of Akt, a downstream signaling molecule, thereby attenuating the inflammatory cascade.[1][2][3]

Seletalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates p-Akt p-Akt mTOR mTOR p-Akt->mTOR Activates Inflammation Inflammation mTOR->Inflammation Leads to This compound This compound This compound->PI3Kδ Inhibits

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Protocols

In Vivo Rat Model of Anti-CD3 Antibody-Induced IL-2 Release

This protocol describes the induction of T-cell activation and subsequent IL-2 release in rats, a model used to evaluate the in vivo efficacy of immunosuppressive agents like this compound.

Materials:

  • This compound (UCB-5857)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anti-CD3 antibody (clone 145-2C11 is commonly used in murine models and a rat-specific equivalent should be used)

  • Male Lewis rats (or other appropriate strain), 8-10 weeks old

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • ELISA kit for rat IL-2

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare the required doses (0.1, 0.3, 1, 3, and 10 mg/kg) by diluting the stock solution.

  • Dosing:

    • Administer the prepared doses of this compound or vehicle to the rats via oral gavage.[1] The volume should be consistent across all animals (e.g., 5 ml/kg).

    • Dosing should occur 30-60 minutes prior to the administration of the anti-CD3 antibody.[1]

  • Induction of IL-2 Release:

    • Prepare the anti-CD3 antibody solution in sterile saline.

    • Administer the anti-CD3 antibody intravenously (e.g., via the tail vein) to the rats. The exact dose of the antibody should be determined from literature or pilot studies to induce a robust but sub-lethal IL-2 release.

  • Blood Collection:

    • At a predetermined time point post-anti-CD3 antibody administration (e.g., 2-4 hours, based on kinetic studies), collect blood samples from the rats under anesthesia.

    • Collect blood into tubes containing an anticoagulant and process to obtain plasma.

  • IL-2 Measurement:

    • Measure the concentration of IL-2 in the plasma samples using a commercially available rat IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the IL-2 levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo rat model of anti-CD3 antibody-induced IL-2 release.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Seletalisib_Preparation Prepare this compound Doses (0.1-10 mg/kg) Animal_Acclimatization->Seletalisib_Preparation Dosing Oral Gavage of this compound or Vehicle Seletalisib_Preparation->Dosing Induction IV Administration of Anti-CD3 Antibody (30-60 min post-dosing) Dosing->Induction Blood_Collection Blood Collection (2-4 hours post-induction) Induction->Blood_Collection IL-2_Measurement Measure Plasma IL-2 via ELISA Blood_Collection->IL-2_Measurement Data_Analysis Analyze Dose-Response Effect IL-2_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo rat inflammation model.

References

Seletalisib: In Vitro B-Cell Activation Assays - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletalisib (UCB-5857) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] The expression of PI3Kδ is primarily restricted to leukocytes, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] In vitro B-cell activation assays are crucial tools for characterizing the pharmacological effects of PI3Kδ inhibitors like this compound. These assays allow for the quantitative assessment of a compound's ability to modulate various stages of B-cell activation, from initial signaling events to proliferation and effector function.[4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound in inhibiting B-cell activation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ.[1][2][3] Upon B-cell receptor (BCR) engagement by an antigen or stimulating antibody (e.g., anti-IgM), a signaling cascade is initiated. PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Protein Kinase B (AKT). The activation of AKT is a critical step that promotes cell survival, proliferation, and differentiation. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby preventing the phosphorylation and activation of AKT and ultimately suppressing B-cell activation and proliferation.[1][2]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Recruits & Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT AKT->pAKT Phosphorylation Proliferation B-Cell Proliferation & Survival pAKT->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibits Anti_IgM Anti-IgM (Stimulation) Anti_IgM->BCR Activates

Caption: this compound inhibits the BCR signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various B-cell related assays.

Assay TypeCell TypeStimulationMeasured ParameterIC50 ValueReference
Biochemical Kinase Assay Enzyme AssayATPPI3Kδ activity12 nM[1]
AKT Phosphorylation Ramos B-cell lineanti-IgMp-AKT (Ser473)15 nM[1]
B-Cell Proliferation Human B-cells-Proliferation16-49 nM[5]
CD69 Expression Human Whole BloodB-cell activationCD69 expression-[2][3]
Cytokine Release Human B-cells-Cytokine levels-[2][3]

Experimental Protocols

B-Cell Isolation from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection method.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Human B-Cell Isolation Kit (Negative Selection)

  • 50 mL conical tubes

  • Centrifuge

Protocol:

  • Dilute whole blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

  • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and proceed with the B-cell isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-B cells, followed by the addition of magnetic particles and removal of the labeled cells using a magnet.

  • The resulting untouched B-cells are ready for use in downstream assays.

B-Cell Proliferation Assay using CFSE

This assay measures B-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) over subsequent cell divisions.

Materials:

  • Isolated human B-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CFSE stock solution (5 mM in DMSO)

  • B-cell stimuli (e.g., anti-IgM, CD40L, IL-4)

  • This compound

  • 96-well culture plates

  • Flow cytometer

Protocol:

  • Resuspend isolated B-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Wash the cells twice with complete culture medium.

  • Resuspend the CFSE-labeled B-cells in complete culture medium and plate in a 96-well plate.

  • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Stimulate the B-cells with an appropriate combination of stimuli (e.g., anti-IgM + IL-4).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel.

  • Proliferation is measured by the decrease in CFSE fluorescence, with each peak representing a successive generation of divided cells.

CFSE_Assay_Workflow B_Cells Isolated B-Cells CFSE_Labeling Label with CFSE B_Cells->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Treatment Add this compound & Stimuli (anti-IgM, IL-4) Plating->Treatment Incubation Incubate 3-5 Days Treatment->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis Results Measure CFSE Dilution (Proliferation) Analysis->Results

Caption: Workflow for the CFSE-based B-cell proliferation assay.
CD69 Expression Assay by Flow Cytometry

CD69 is an early activation marker expressed on B-cells following stimulation.[4] This assay measures the inhibition of CD69 expression by this compound.

Materials:

  • Isolated human B-cells or human whole blood

  • RPMI-1640 medium

  • B-cell stimulus (e.g., anti-IgM)

  • This compound

  • Fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies

  • FACS tubes

  • Flow cytometer

Protocol:

  • Plate isolated B-cells or whole blood in FACS tubes.

  • Add this compound at various concentrations. Include a vehicle control.

  • Stimulate the cells with anti-IgM and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the cells with FACS buffer (PBS + 2% FBS).

  • Stain the cells with anti-CD19 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • If using whole blood, lyse the red blood cells using a lysis buffer.

  • Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD19+ B-cell population and quantify the percentage of CD69+ cells and the mean fluorescence intensity (MFI) of CD69.

AKT Phosphorylation Assay by Flow Cytometry

This assay directly measures the inhibition of a key downstream target of PI3Kδ.

Materials:

  • Isolated human B-cells (e.g., Ramos cell line or primary B-cells)

  • Serum-free RPMI-1640 medium

  • B-cell stimulus (e.g., anti-IgM)

  • This compound

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated anti-CD19 and anti-phospho-AKT (Ser473) antibodies

  • FACS tubes

  • Flow cytometer

Protocol:

  • Starve the B-cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with anti-IgM for 15-30 minutes at 37°C.

  • Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with anti-CD19 and anti-phospho-AKT (Ser473) antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

  • Gate on the CD19+ B-cell population and quantify the MFI of phospho-AKT.

Conclusion

The in vitro assays described provide a robust framework for characterizing the inhibitory activity of this compound on B-cell activation. By employing a combination of these methods, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for B-cell-mediated diseases. Consistent and reproducible data from these assays are essential for advancing drug development programs.

References

Troubleshooting & Optimization

Troubleshooting Seletalisib insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Seletalisib insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue with hydrophobic compounds like this compound. When the DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the dramatic change in solvent polarity can cause the compound to fall out of solution.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]

  • Pre-warming Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.[2]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed medium, vortex gently, and then add this to the rest of your culture medium.

  • Sonication: After dilution, briefly sonicate the medium containing this compound in a water bath sonicator. This can help to break up small precipitates and get the compound back into solution. Be cautious with sonication time and power to avoid damaging media components.[2]

  • Presence of Serum: If using a serum-free medium, consider the possibility that serum proteins may aid in solubilizing this compound. If your experimental design allows, test the solubility in media containing a low percentage of Fetal Bovine Serum (FBS). The impact of serum on the solubility of small molecule inhibitors can be significant.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available datasheets, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6][7] Ethanol can also be used, but the solubility is significantly lower than in DMSO.[5]

Q3: What are the known solubility concentrations of this compound in common solvents?

A3: The solubility of this compound in various solvents is summarized in the table below. Please note that these values can have slight batch-to-batch variations.[8]

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO97200.89
DMSO≥ 83.3≥ 172.52
Ethanol<1<2.07

Data sourced from publicly available datasheets.[5][6][7]

Q4: Can I use co-solvents like PEG300 or Tween 80 to improve this compound solubility in my cell culture medium?

A4: While co-solvents are often used in formulations for in vivo studies to improve drug solubility, their use in in vitro cell culture should be approached with caution.[8] These agents can have their own biological effects and may interfere with your experimental results. If you choose to explore this option, it is crucial to include a vehicle control with the same concentration of the co-solvent to account for any potential effects on the cells.

Q5: How can I confirm that the dissolved this compound is active in my cell culture experiment?

A5: As this compound is a PI3Kδ inhibitor, you can assess its activity by examining the phosphorylation status of downstream targets in the PI3K/Akt/mTOR signaling pathway.[9][10] A common method is to perform a Western blot to check for a decrease in the phosphorylation of Akt (at Ser473) or S6 ribosomal protein.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[9]

Protocol 2: Dilution of this compound in Cell Culture Medium
  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • In a sterile tube, add the desired volume of the this compound stock solution to a small volume of the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM.

  • Gently vortex the tube immediately after adding the stock solution.

  • Visually inspect for any signs of precipitation. If a precipitate is observed, you can try brief sonication (see Troubleshooting Steps in FAQ 1).

  • Add the diluted this compound-containing medium to your cell culture plates.

  • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Protocol 3: Western Blot for Assessing this compound Activity
  • Seed and culture your cells to the desired confluency.

  • Treat the cells with different concentrations of this compound (and a DMSO vehicle control) for the desired time period.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • A decrease in the ratio of phosphorylated protein to total protein in this compound-treated cells compared to the vehicle control indicates inhibition of the PI3K pathway.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_DMSO Check Final DMSO Concentration (<0.5%) Start->Check_DMSO Warm_Media Pre-warm Media to 37°C Check_DMSO->Warm_Media Yes Failure Still Precipitates: Consider Alternative Formulation (with caution) Check_DMSO->Failure No (Adjust) Stepwise_Dilution Use Stepwise Dilution Warm_Media->Stepwise_Dilution Sonicate Brief Sonication Stepwise_Dilution->Sonicate Check_Serum Consider Adding Serum (if applicable) Sonicate->Check_Serum Precipitate Persists Success Success: Compound Dissolved Sonicate->Success Dissolved Check_Serum->Success Dissolved Check_Serum->Failure Precipitate Persists Solubilization_Methods cluster_primary Primary Methods cluster_secondary Secondary Methods cluster_advanced Advanced (Use with Caution) DMSO_Stock High Concentration DMSO Stock Low_Final_DMSO Low Final DMSO Concentration DMSO_Stock->Low_Final_DMSO leads to Warming Warming Media Low_Final_DMSO->Warming can be combined with CoSolvents Co-solvents (e.g., PEG, Tween) Low_Final_DMSO->CoSolvents alternative to Sonication Sonication Warming->Sonication and/or Serum Use of Serum Sonication->Serum and/or

References

Common off-target effects of Seletalisib in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seletalisib. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in primary cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it a target for inflammatory and autoimmune diseases.[3][4] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream targets like AKT.[5][6]

Q2: How selective is this compound for PI3Kδ over other PI3K isoforms?

This compound exhibits significant selectivity for PI3Kδ compared to other class I PI3K isoforms.[5] This selectivity is crucial for minimizing off-target effects related to the inhibition of other PI3K isoforms that have broader roles in normal cell function.

Q3: What are the known off-target effects of this compound on other kinases?

A kinase panel screening of 239 kinases showed that this compound is highly selective for PI3Kδ. At a concentration of 10 µM, no inhibitory activity greater than 47% was observed against any other non-PI3K kinase, with MAP4K4 being the most inhibited.[5] Weak inhibitory activity was also noted against some phosphodiesterases (PDEs).[5]

Q4: What are the common adverse events observed in clinical trials with this compound?

Clinical trials have reported several adverse events which can be considered off-target effects at the organismal level. The most common include gastrointestinal issues such as diarrhea.[7] Other reported adverse events include increased hepatic enzymes, skin reactions (rash, hives), aphthous ulcers, arthralgia, and potential drug-induced liver injury.[1][2][7] Serious adverse events like colitis and stomatitis have also been observed.[1][2]

Troubleshooting Guides

Issue 1: Unexpected inhibition of cell proliferation in non-hematopoietic primary cells.

Possible Cause: While this compound is highly selective for PI3Kδ, which is primarily expressed in leukocytes, very high concentrations might lead to off-target inhibition of other PI3K isoforms present in other cell types.

Troubleshooting Steps:

  • Confirm PI3Kδ Expression: Verify that your primary cells do not express PI3Kδ.

  • Titrate this compound Concentration: Perform a dose-response curve to determine the IC50 in your specific cell type. Compare this to the known IC50 for PI3Kδ (approximately 12 nM).[5][8] A significantly higher IC50 in your cells would suggest an off-target effect.

  • Use a Pan-PI3K Inhibitor as a Control: Compare the effects of this compound to a non-isoform-selective PI3K inhibitor to understand the role of the PI3K pathway in your cells.

Issue 2: Discrepancies in pAKT inhibition results.

Possible Cause: Variations in experimental protocols, particularly cell stimulation and antibody selection, can lead to inconsistent results in phospho-flow cytometry assays.

Troubleshooting Steps:

  • Optimize Stimulation Conditions: The timing and concentration of the stimulating agent (e.g., anti-IgM for B-cells) are critical. Ensure a robust and reproducible stimulation that yields a clear window for measuring inhibition.

  • Antibody Validation: Use a well-validated phospho-specific AKT (S473) antibody. Include appropriate isotype controls and unstimulated/uninhibited controls.

  • Cell Permeabilization: Ensure complete permeabilization of the cells to allow the antibody to access the intracellular phospho-epitope.

Issue 3: High background in B-cell activation/proliferation assays.

Possible Cause: Non-specific activation of B-cells or issues with the detection method can obscure the specific inhibitory effects of this compound.

Troubleshooting Steps:

  • Purity of B-cell Population: Ensure a high purity of isolated primary B-cells to avoid confounding signals from other cell types.

  • Choice of Activation Marker: While CD69 is an early activation marker, its expression can be transient.[6] Consider using a proliferation marker like Ki-67 or a DNA synthesis assay (e.g., BrdU incorporation) for longer-term proliferation studies.

  • Control for Mitogen Effects: If using a mitogen like LPS, be aware of its potential to activate cells through pathways other than the B-cell receptor.[9]

Quantitative Data Summary

Table 1: In Vitro Selectivity of this compound

TargetIC50 (nM)Selectivity vs. PI3KδReference
PI3Kδ12-[5][8]
PI3Kα>3636~303-fold[5]
PI3Kβ>288~24-fold[5]
PI3Kγ>1000>83-fold[5]

Table 2: Summary of Common Off-Target Effects in Primary Cells

Primary Cell TypeAssayObserved Effect with this compoundReference
B-CellspAKT (anti-IgM stimulated)Inhibition[5][6]
B-CellsProliferation / CD69 ExpressionInhibition[4][6]
T-CellsCytokine ProductionInhibition[6]
NeutrophilsSuperoxide Release (fMLP stimulated)Inhibition[6]
BasophilsDegranulation (anti-IgE stimulated)Inhibition[6]

Table 3: Common Adverse Events in Clinical Trials

System Organ ClassAdverse EventFrequencyReference
GastrointestinalDiarrheaCommon[7]
Aphthous Ulcer / StomatitisReported[1][2]
ColitisSerious[1][2]
HepatobiliaryIncreased Hepatic EnzymesReported[1][2][7]
Drug-Induced Liver InjuryPotential, Serious[1][2]
Skin and Subcutaneous TissueRash / HivesReported[7][10][11]
MusculoskeletalArthralgia / ArthritisReported[1][2]

Experimental Protocols & Visualizations

PI3K/AKT Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway, which is the primary target of this compound.

PI3K_AKT_Pathway Receptor Receptor Tyrosine Kinase or B-Cell Receptor PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: pAKT Phospho-Flow Cytometry

This workflow outlines the key steps for assessing pAKT levels in primary cells.

pAKT_Workflow start Isolate Primary Cells (e.g., PBMCs) pretreat Pre-treat with this compound (Dose-response) start->pretreat stimulate Stimulate Cells (e.g., anti-IgM, fMLP) pretreat->stimulate fix Fix Cells (e.g., with PFA) stimulate->fix permeabilize Permeabilize Cells (e.g., with Methanol) fix->permeabilize stain Stain with Antibodies (anti-pAKT, cell surface markers) permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Median Fluorescence Intensity) acquire->analyze

Caption: Workflow for pAKT analysis by phospho-flow cytometry.

Methodology: Phospho-AKT (pAKT) Flow Cytometry Assay
  • Cell Preparation: Isolate primary cells (e.g., PBMCs) from whole blood using density gradient centrifugation.

  • Pre-treatment: Resuspend cells in appropriate media and pre-incubate with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add the appropriate stimulus (e.g., anti-IgM for B-cells, anti-CD3/CD28 for T-cells) and incubate for the optimal time to induce AKT phosphorylation (typically 15-30 minutes).

  • Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize by adding ice-cold methanol and incubating for at least 30 minutes on ice.

  • Staining: Wash the permeabilized cells and stain with a fluorescently conjugated anti-phospho-AKT (Ser473) antibody. Co-stain with antibodies against cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells) to gate on specific populations.

  • Data Acquisition: Acquire events on a flow cytometer.

  • Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-AKT signal.

Methodology: B-Cell Proliferation Assay (CD69 Expression)
  • Cell Preparation: Isolate primary B-cells from PBMCs using negative selection.

  • Plating: Plate the B-cells in a 96-well plate in complete culture medium.

  • Treatment: Add varying concentrations of this compound or vehicle control.

  • Stimulation: Add a B-cell stimulus such as anti-IgM and incubate for 18-24 hours.

  • Staining: Harvest the cells and stain with fluorescently conjugated antibodies against CD19 and the activation marker CD69.

  • Data Acquisition: Acquire events on a flow cytometer.

  • Analysis: Gate on the CD19-positive population and determine the percentage of CD69-positive cells.

Methodology: Basophil Degranulation Assay
  • Sample Preparation: Use fresh whole blood collected in heparin tubes.

  • Treatment: Aliquot whole blood and add varying concentrations of this compound or vehicle control.

  • Stimulation: Add a stimulus such as anti-IgE or fMLP to induce degranulation and incubate for 15-30 minutes at 37°C.

  • Staining: Add a cocktail of fluorescently conjugated antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and a marker of degranulation (e.g., anti-CD63).

  • Lysis: Lyse the red blood cells using a lysis buffer.

  • Data Acquisition: Acquire events on a flow cytometer.

  • Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells.

References

Navigating Seletalisib Dosage Across Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on adjusting Seletalisib dosage in different animal models. This compound, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, is a valuable tool in preclinical studies of inflammatory and autoimmune diseases. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key dosage information to facilitate successful and reproducible in vivo experiments.

Understanding the Mechanism of Action of this compound

This compound selectively targets the delta isoform of PI3K, an enzyme predominantly expressed in leukocytes.[1] By inhibiting PI3Kδ, this compound effectively blocks the PI3K/AKT signaling pathway, which is crucial for the activation, proliferation, and survival of various immune cells, including B cells and T cells.[1] This targeted inhibition leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response, making it a promising therapeutic candidate for a range of immune-mediated disorders.[1]

Below is a diagram illustrating the PI3Kδ signaling pathway and the point of intervention for this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (e.g., NF-κB, S6K) mTOR->Downstream Activation Proliferation Cell Proliferation, Survival, & Inflammation Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway and this compound's Point of Inhibition.

This compound Dosage in Animal Models: A Summary

While specific oral dosage data for this compound in various animal models remains limited in publicly available literature, preclinical studies have demonstrated its efficacy. One key study reported a dose-dependent inhibition of anti-CD3-antibody-induced interleukin 2 (IL-2) release in a rat model of inflammation. However, the precise dosage range was not specified in the available abstract.

To provide a practical starting point for researchers, the following table summarizes general dosage considerations for PI3Kδ inhibitors in common animal models, based on published preclinical studies of similar compounds. It is crucial to note that these are representative ranges and the optimal dose for this compound in a specific model must be determined empirically through dose-ranging studies.

Animal ModelDisease ModelTypical Route of AdministrationRepresentative Dosage Range (for selective PI3Kδ inhibitors)Key Considerations
Rat Anti-CD3-induced IL-2 ReleaseOral (gavage)1 - 30 mg/kg, once or twice dailyDose-dependent effects on cytokine release have been observed. Pharmacokinetic profiling is recommended to correlate exposure with pharmacodynamic effects.
Mouse Collagen-Induced Arthritis (CIA)Oral (gavage)3 - 50 mg/kg, once or twice dailyProphylactic and therapeutic dosing regimens may require different concentrations. Monitor for signs of immunosuppression at higher doses.
Mouse Systemic Lupus Erythematosus (SLE) models (e.g., MRL/lpr)Oral (gavage)5 - 50 mg/kg, once dailyLong-term studies may be necessary to observe effects on disease progression. Monitor for potential off-target effects with chronic dosing.

Detailed Experimental Protocols

General Protocol for Oral Administration of this compound in a Rodent Model

This protocol provides a general framework for the oral administration of this compound. Specific parameters should be optimized for each experimental design.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the desired concentration by suspending the powder in the chosen vehicle. For example, to prepare a 10 mg/mL solution, add 100 mg of this compound to 10 mL of vehicle.

    • Ensure a homogenous suspension by vortexing or sonicating the mixture until no clumps are visible. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the appropriate volume of the dosing solution based on the animal's body weight and the target dose (mg/kg).

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring:

    • Observe the animals regularly for any adverse effects, such as changes in behavior, weight loss, or signs of gastrointestinal distress.

    • Collect samples (e.g., blood, tissue) at predetermined time points for pharmacokinetic and pharmacodynamic analyses.

Example Experimental Workflow for a Mouse Model of Collagen-Induced Arthritis (CIA)

This workflow outlines the key steps for evaluating the efficacy of this compound in a CIA model.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Induction2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Induction1->Induction2 Treatment_Start Initiate this compound or Vehicle Treatment (e.g., daily oral gavage) Induction2->Treatment_Start Treatment_Continue Continue Daily Dosing Treatment_Start->Treatment_Continue Scoring Clinical Scoring of Arthritis Severity (3 times per week) Treatment_Start->Scoring Histology Day 42: Euthanasia & Tissue Collection (Histopathological analysis of joints) Scoring->Histology Biomarkers Analysis of Inflammatory Markers (e.g., serum cytokines, anti-collagen antibodies) Histology->Biomarkers

Caption: Experimental Workflow for this compound in a Mouse CIA Model.

Troubleshooting Guide

Researchers using this compound and other PI3K inhibitors may encounter challenges. This guide addresses common issues and provides potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
Lack of Efficacy - Inadequate dosage or bioavailability.- Inappropriate animal model.- Poor formulation of the compound.- Perform a dose-response study to determine the optimal dose.- Conduct pharmacokinetic analysis to ensure adequate drug exposure.- Verify that the chosen animal model is dependent on the PI3Kδ pathway.- Ensure the compound is fully solubilized or suspended in the vehicle.
High Toxicity / Adverse Events - On-target immunosuppression leading to infections.- Off-target toxicities.- Dose is too high.- Reduce the dose or dosing frequency.- Monitor animals closely for signs of infection and consider prophylactic antibiotics if necessary.- Evaluate for specific organ toxicities (e.g., liver, kidney) through blood work and histology.- Consider a more specific PI3Kδ inhibitor if off-target effects are suspected.
Variability in Response - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal housing or diet.- Ensure all personnel are properly trained in oral gavage or the chosen administration route.- Use a sufficient number of animals per group to account for biological variability.- Standardize housing conditions, diet, and other environmental factors.
Gastrointestinal Issues (e.g., Diarrhea) - On-target effect of PI3Kδ inhibition in the gut.- This can be an expected on-target toxicity.[2][3] Monitor the severity and consider dose reduction if it leads to significant weight loss or dehydration.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right vehicle for formulating this compound?

A1: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. A common starting point for oral formulations is 0.5% methylcellulose in sterile water. However, it is essential to consult the manufacturer's data sheet for specific recommendations. Always perform a small-scale formulation test to ensure the compound forms a stable suspension or solution.

Q2: What is the recommended frequency of administration for this compound in animal models?

A2: The dosing frequency depends on the pharmacokinetic properties of this compound, particularly its half-life in the specific animal model. While once-daily dosing is common for many PI3K inhibitors, twice-daily dosing may be necessary to maintain sufficient target engagement throughout the day. Pharmacokinetic studies are highly recommended to determine the optimal dosing schedule.

Q3: Are there any known on-target toxicities associated with PI3Kδ inhibitors like this compound?

A3: Yes, because PI3Kδ is primarily expressed in immune cells, on-target toxicities are often immune-related. These can include an increased susceptibility to infections due to immunosuppression. In some cases, autoimmune-like phenomena, such as colitis, have been observed with PI3Kδ inhibitors.[2][3] Close monitoring of animal health is crucial throughout the study.

Q4: How can I confirm that this compound is hitting its target in my in vivo study?

A4: To confirm target engagement, you can measure the phosphorylation status of downstream effectors in the PI3K/AKT pathway, such as AKT and S6 ribosomal protein, in relevant tissues or cells (e.g., peripheral blood mononuclear cells, spleen, or inflamed tissue). A reduction in the phosphorylation of these proteins following this compound treatment indicates successful target inhibition.

Q5: What are some key differences to consider when translating dosages from mice to rats?

A5: Allometric scaling is often used to estimate equivalent doses between species based on body surface area. However, metabolic rates and drug clearance can differ significantly between mice and rats, affecting drug exposure. Therefore, it is advisable to perform pilot pharmacokinetic studies in both species to determine the appropriate dose for achieving comparable exposures, rather than relying solely on direct dose conversion.

This technical support guide provides a foundational understanding for utilizing this compound in preclinical animal models. By carefully considering the dosage, experimental design, and potential challenges, researchers can enhance the quality and reproducibility of their in vivo studies.

References

Seletalisib Technical Support Center: Stability, Storage, and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage conditions for Seletalisib for research purposes.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: this compound is shipped at room temperature and has shown stability under these conditions for the duration of shipping.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability.

Q2: What are the recommended storage conditions for solid this compound?

A: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

Q3: How should I prepare and store this compound stock solutions?

A: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2][3] For storage, it is advised to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Some sources suggest a shorter storage period of 6 months at -80°C and 1 month at -20°C for stock solutions.[3]

Q4: What is the best solvent to dissolve this compound?

A: this compound is soluble in DMSO at a concentration of at least 83.3 mg/mL (172.52 mM).[2][3] It is important to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.[2]

Q5: My this compound solution appears to have precipitated. What should I do?

A: If you observe precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolution.[3] To prevent precipitation, ensure you are using a sufficiently high concentration of DMSO and consider preparing fresh dilutions for your experiments.

Q6: How should I prepare this compound for in vivo experiments?

A: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] One suggested formulation involves diluting a DMSO stock solution into a vehicle consisting of PEG300, Tween-80, and sterile water.[1] Another option is to dilute the DMSO stock in corn oil.[1] The final formulation will depend on the specific requirements of your animal model and experimental design.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage.Ensure this compound powder and stock solutions are stored at the correct temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
Inaccurate concentration of the working solution.Verify the initial concentration of your stock solution. Use calibrated pipettes for dilutions. Prepare fresh working solutions for each experiment.
Precipitation of this compound in aqueous media Low solubility in aqueous buffers.Increase the percentage of DMSO in the final working solution if your experimental system allows. Prepare dilutions immediately before use. Consider using a surfactant or co-solvent in your buffer, ensuring it is compatible with your assay.
Difficulty dissolving this compound powder Poor quality or hydrated solvent.Use fresh, high-purity, anhydrous DMSO.[2] Gentle warming to 37°C and sonication can aid dissolution.[3]

Data Summary

Storage Conditions
Form Temperature Duration Source
Solid Powder-20°C3 years[2]
4°C2 years[2]
Stock Solution in Solvent-80°C2 years[2]
-20°C1 year[2]
Solubility
Solvent Concentration Source
DMSO≥ 83.3 mg/mL (172.52 mM)[2][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (M.Wt: 482.85 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.8285 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if needed.[3]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[2]

Visualizations

Seletalisib_Handling_Workflow cluster_Storage Storage cluster_Preparation Solution Preparation cluster_Application Application Solid_Compound Solid this compound (-20°C or 4°C) Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_Compound->Stock_Solution Dissolve in DMSO Working_Solution Prepare Fresh Working Solution (Dilute from stock) Stock_Solution->Working_Solution Dilute in buffer/media In_Vitro In Vitro Assay Working_Solution->In_Vitro In_Vivo In Vivo Experiment Working_Solution->In_Vivo

Caption: A typical workflow for handling this compound in a research setting.

PI3K_Signaling_Pathway Receptor Cell Surface Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Cellular Responses (e.g., cell survival, proliferation) AKT->Downstream This compound This compound This compound->PI3K_delta Inhibition

Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.

References

Best practices for dissolving and handling Seletalisib powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for dissolving and handling Seletalisib powder.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental use of this compound.

Q1: What is the recommended solvent for dissolving this compound powder?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of ≥ 83.3 mg/mL (172.52 mM).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility and stability of the compound.

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Fresh Solvent: Ensure you are using a new, unopened bottle of anhydrous DMSO to avoid issues with absorbed moisture.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. To prevent precipitation:

  • Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated stock solution in DMSO to get closer to your final working concentration.

  • Final Dilution: Add the final, more diluted DMSO stock to your aqueous medium while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in your experiment should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How should I store this compound powder and its stock solutions?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

A5: It is not recommended to prepare primary stock solutions in aqueous buffers due to the low aqueous solubility of this compound. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium for your working concentration.

Quantitative Data Summary

PropertyValue
Molecular Weight 482.85 g/mol
Appearance Solid, White to light yellow powder
Purity >99%
Solubility (In Vitro) ≥ 83.3 mg/mL in DMSO (172.52 mM)
Solubility (In Vivo) ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (Solvent) -80°C for 2 years; -20°C for 1 year (in DMSO)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from 4.83 mg of this compound (MW = 482.85 g/mol ):

    • Volume (L) = Amount (mol) / Concentration (mol/L)

    • Amount (mol) = 0.00483 g / 482.85 g/mol = 1 x 10-5 mol

    • Volume (L) = 1 x 10-5 mol / 0.01 mol/L = 0.001 L = 1 mL

  • Dissolution: Carefully add 1 mL of anhydrous DMSO to the vial containing 4.83 mg of this compound.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial to 37°C or sonicate until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition

Objective: To determine the effect of this compound on the phosphorylation of Akt, a downstream target in the PI3K pathway.

Materials:

  • Cells of interest (e.g., a B-cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a positive control for Akt activation if necessary (e.g., stimulation with a growth factor).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt mTORC2 mTORC1 mTORC1 pAkt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for this compound Stock Preparation and Use

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute Prepare Working Dilutions in Medium stock->dilute For Immediate Use store Store at -80°C aliquot->store treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for preparing and using this compound solutions.

References

Validation & Comparative

A Comparative In Vitro Analysis of Seletalisib and Idelalisib: Efficacy and Selectivity as PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, Seletalisib and Idelalisib. The data presented is compiled from publicly available research, and it is important to note that the experimental conditions may have varied between studies.

Both this compound and Idelalisib are potent and selective inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies and inflammatory diseases. This guide summarizes their biochemical and cellular activities to aid in the evaluation of these compounds for research and development purposes.

Quantitative Efficacy and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and Idelalisib against the class I PI3K isoforms. The data highlights the high affinity of both compounds for the PI3Kδ isoform.

InhibitorPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Fold Selectivity (α/δ)Fold Selectivity (β/δ)Fold Selectivity (γ/δ)
This compound 12[1]>3600 (300-fold)[2]>2100 (177-fold)[2]>280 (23-fold)[2]>300>177>23
Idelalisib 2.5 - 19[3][4][5]8600[3]4000[3]2100[3]~453 - 3440~210 - 1600~110 - 840

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The selectivity fold is calculated based on the ratio of IC50 values (Isoform X / PI3Kδ).

Cellular Activity

In cellular assays, both inhibitors have demonstrated the ability to block downstream signaling and impact cell viability in relevant cell lines.

  • This compound has been shown to potently inhibit T-cell and B-cell function, with IC50 values in the low nanomolar range (2–31 nM for T-cells and 16–49 nM for B-cells)[6][7]. It effectively blocks AKT phosphorylation following B-cell receptor activation[1].

  • Idelalisib inhibits AKT phosphorylation in various cell lines and primary patient cells[8][9][10]. It has been shown to induce apoptosis and inhibit the proliferation of malignant B-cells[6]. In cellular assays, Idelalisib demonstrates potent inhibition of B-cell receptor signaling with an EC50 of 6 nM[3].

Experimental Protocols

Below are representative protocols for key in vitro experiments used to characterize PI3Kδ inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.

  • Reagents : Recombinant human PI3K isoforms (α, β, γ, δ), ATP, PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate, kinase buffer, and test compounds (this compound or Idelalisib) at various concentrations.

  • Procedure :

    • The PI3K enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at room temperature in the kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and PIP2.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of the product, PIP3 (phosphatidylinositol-3,4,5-trisphosphate), is quantified. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay which measures the amount of ADP produced, or by using a PIP3-binding protein in an ELISA format[11][12].

  • Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular pAKT Inhibition Assay (Western Blot)

This assay determines the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of AKT, a key downstream effector.

  • Cell Culture : A relevant cell line (e.g., a B-cell lymphoma line like TMD8 or primary B-cells) is cultured to a suitable density.

  • Procedure :

    • Cells are serum-starved for a period to reduce basal signaling.

    • The cells are pre-treated with various concentrations of this compound or Idelalisib for a specific duration (e.g., 1-2 hours)[8].

    • The PI3K pathway is stimulated using an appropriate agonist (e.g., anti-IgM for B-cells).

    • After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473 or Thr308) and total AKT (as a loading control).

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified using a suitable detection system.

  • Data Analysis : The ratio of pAKT to total AKT is calculated for each treatment condition and normalized to the stimulated control to determine the extent of inhibition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.

  • Cell Culture : Cancer cell lines (e.g., B-cell lymphoma lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Procedure :

    • The cells are treated with a range of concentrations of this compound or Idelalisib.

    • The plates are incubated for a specified period (e.g., 48-96 hours)[13].

    • A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

    • After a further incubation period, the signal (absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader[14].

  • Data Analysis : The signal is proportional to the number of viable cells. The percentage of cell viability relative to the untreated control is calculated for each concentration, and the EC50 value (the concentration that reduces cell viability by 50%) is determined.

Visualizing the Mechanism and Workflow

To better understand the context of these inhibitors' action and the experimental process, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K BCR B-Cell Receptor (BCR) BCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound & Idelalisib Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound and Idelalisib.

Experimental_Workflow start Start: Select Inhibitors (this compound vs. Idelalisib) biochemical Biochemical Assay (Kinase Activity) start->biochemical cellular Cellular Assays start->cellular data_analysis Data Analysis (IC50 / EC50 Determination) biochemical->data_analysis pAKT pAKT Inhibition Assay (Western Blot / Flow Cytometry) cellular->pAKT viability Cell Viability Assay (MTT / CellTiter-Glo) cellular->viability pAKT->data_analysis viability->data_analysis comparison Comparative Efficacy & Selectivity Profile data_analysis->comparison

Caption: General experimental workflow for comparing the in vitro efficacy of PI3K inhibitors.

References

Validating Seletalisib's Selectivity for PI3Kδ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Seletalisib's inhibitory activity across Class I phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data and detailed methodologies. This compound is a potent, ATP-competitive small-molecule inhibitor of PI3Kδ, an isoform predominantly expressed in leukocytes and a key regulator of immune cell function.[1][2][3] Its therapeutic potential in B-cell malignancies and autoimmune diseases is largely dependent on its selectivity for PI3Kδ over the ubiquitously expressed PI3Kα and PI3Kβ isoforms, which helps to minimize off-target effects.[4][5][6]

Quantitative Comparison of Isoform Selectivity

The selectivity of this compound for PI3Kδ has been quantified by determining its half-maximal inhibitory concentration (IC50) against each of the four Class I PI3K isoforms. The data clearly demonstrates that this compound is significantly more potent against PI3Kδ.

PI3K IsoformThis compound IC50 (nM)Selectivity Fold vs. PI3Kδ
PI3Kα 3638[7]~303-fold
PI3Kβ 2129[7]~177-fold
PI3Kγ 282[1][7]~24-fold
PI3Kδ 12 [1][7]1-fold

Table 1: this compound IC50 values against Class I PI3K isoforms. The selectivity fold is calculated by dividing the IC50 of each isoform by the IC50 of PI3Kδ.

These findings show that this compound has a selectivity of 24- to 303-fold for PI3Kδ over the other Class I isoforms.[1]

PI3K Signaling Pathway

The PI3K signaling pathway is crucial for regulating cellular processes like survival, proliferation, and differentiation.[5][6] The diagram below illustrates the canonical pathway, highlighting the role of Class I PI3Ks. Upon activation by cell surface receptors, PI3Ks phosphorylate PIP2 to generate the second messenger PIP3, which in turn activates downstream effectors such as AKT.[8][6]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_reaction RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, γ, δ) RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT PI3K->PIP2 Phosphorylates Downstream Downstream Effectors AKT->Downstream Cell_Functions Cell Survival, Proliferation, Function Downstream->Cell_Functions PIP2_node PIP2 PIP3_node PIP3 PIP2_node->PIP3_node ATP->ADP PI3K_enzyme PI3K

Caption: The PI3K/AKT signaling pathway initiated by receptor activation.

Experimental Protocols

The isoform selectivity of this compound was determined using a biochemical, cell-free, competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2]

Principle: The assay measures the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by the PI3K enzyme. The kinase reaction is performed in the presence of a PI3K enzyme, its substrate (PIP2), ATP, and varying concentrations of the inhibitor (this compound). The amount of PIP3 generated is inversely proportional to the activity of the inhibitor.

Detailed Methodology:

  • Kinase Reaction: Recombinant human PI3K isoforms (α, β, γ, and δ) are individually incubated in a reaction buffer containing PIP2 substrate and ATP. This reaction is performed across a range of this compound concentrations.

  • Detection: The reaction is stopped, and a detection mix is added. This mix includes:

    • Biotinylated PIP3: A synthetic, labeled version of the reaction product.

    • GST-tagged Pleckstrin Homology (PH) domain protein: A protein that specifically binds to PIP3.

    • Europium-labeled anti-GST antibody: Binds to the GST-tagged PH domain protein.

    • Streptavidin-Allophycocyanin (APC): Binds to the biotinylated PIP3.

  • TR-FRET Signal Generation: When the biotinylated PIP3 and the GST-PH domain protein are in close proximity, the Europium (donor) and APC (acceptor) fluorophores are brought together, generating a FRET signal.[1]

  • Competitive Inhibition: The unlabeled PIP3 produced by the PI3K enzyme during the kinase reaction competes with the biotinylated PIP3 for binding to the PH domain protein.[1]

  • Data Analysis: An increase in enzymatic PIP3 production leads to a decrease in the TR-FRET signal. The signal is measured at each this compound concentration, and the data is used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the PI3K enzyme's activity.

Kinase Selectivity Assay Workflow

The following diagram outlines the workflow of the competitive TR-FRET assay used to determine the IC50 values and thus the selectivity of this compound.

TR_FRET_Workflow Start Start: Prepare Reagents Incubate 1. Kinase Reaction Incubation (PI3K Isoform + PIP2 + ATP + this compound) Start->Incubate Add_Detect 2. Add Detection Reagents (Biotin-PIP3, GST-PH, Eu-Ab, SA-APC) Incubate->Add_Detect FRET 3. Competitive Binding & TR-FRET Signal Generation Add_Detect->FRET Measure 4. Measure FRET Signal FRET->Measure Analyze 5. Data Analysis (Calculate IC50) Measure->Analyze End End: Determine Selectivity Profile Analyze->End

Caption: Workflow for determining PI3K inhibitor selectivity via TR-FRET.

References

Seletalisib versus Duvelisib: A Comparative Guide for B-Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Seletalisib and Duvelisib, two prominent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, for their application in studying B-cell signaling. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific needs.

Introduction to PI3K Inhibition in B-Cell Signaling

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of both normal and malignant B-cells[1]. A key enzyme in this cascade is PI3K, particularly the delta (δ) isoform, which is predominantly expressed in leukocytes[2][3]. Upon BCR activation, PI3Kδ is recruited and activated, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger subsequently activates downstream effectors like AKT and Bruton's tyrosine kinase (BTK), promoting cell survival and proliferation[4][5]. Dysregulation of this pathway is a hallmark of many B-cell malignancies, making PI3K inhibitors a critical area of research and therapeutic development[].

This compound is a potent and highly selective inhibitor of the PI3Kδ isoform[7][8]. Its specificity allows for the targeted investigation of PI3Kδ-dependent functions within the immune system.

Duvelisib , in contrast, is a dual inhibitor, targeting both the PI3Kδ and PI3K gamma (γ) isoforms[9][10]. While PI3Kδ is crucial for B-cell signaling, PI3Kγ is more involved in mediating signals from T-cells and myeloid cells, playing a role in chemokine signaling and inflammation[3][5]. This dual inhibition allows for the study of crosstalk between malignant B-cells and their tumor microenvironment.

Mechanism of Action

This compound: The Selective PI3Kδ Inhibitor

This compound (also known as UCB-5857) acts as an ATP-competitive inhibitor of PI3Kδ[8]. By specifically blocking the δ isoform, it effectively halts the signaling cascade downstream of the BCR. This leads to the inhibition of critical B-cell functions such as proliferation, differentiation, and cytokine release[8][11]. Its high selectivity makes it an excellent tool for dissecting the specific roles of PI3Kδ in B-cell biology, minimizing off-target effects on other PI3K isoforms that are ubiquitously expressed[7].

Duvelisib: The Dual PI3Kδ/γ Inhibitor

Duvelisib (also known as IPI-145) also inhibits PI3Kδ, thereby disrupting BCR signaling and reducing the proliferation and survival of malignant B-cells[12][13]. Additionally, its inhibition of PI3Kγ allows it to modulate the tumor microenvironment. By blocking PI3Kγ, Duvelisib can interfere with T-cell and myeloid cell signaling, reducing cellular migration and pro-inflammatory responses that support tumor growth[5][13]. This dual mechanism provides a more comprehensive blockade of the cancer-promoting activities within the PI3K pathway[5].

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Complex CD19 CD19 BCR->CD19 Syk Syk BCR->Syk PI3K PI3K CD19->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 BTK BTK Syk->BTK PIP3->BTK Activation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound (PI3Kδ selective) This compound->PI3K Duvelisib Duvelisib (PI3Kδ/γ dual) Duvelisib->PI3K Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor (BCR) signaling pathway with inhibitor targets.

Quantitative Data Comparison

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of this compound and Duvelisib against the Class I PI3K isoforms. This data highlights the potency and selectivity of each compound.

ParameterTarget IsoformThis compoundDuvelisib
IC50 PI3Kδ (p110δ)12 nM[7]2.5 nM[14]
PI3Kγ (p110γ)N/A (Selective)27.4 nM[14]
PI3Kβ (p110β)>290 nM[7]85 nM[14]
PI3Kα (p110α)>3640 nM[7]1602 nM[14]
Selectivity Fold-selectivity for δ24- to 303-fold over other isoforms[7]~11-fold for δ over γ
Binding Affinity (Kd) PI3Kδ (p110δ)N/A0.023 nM[15]
PI3Kγ (p110γ)N/A0.24 nM[15]
PI3Kβ (p110β)N/A1.56 nM[15]
PI3Kα (p110α)N/A25.9 nM[15]
Cellular IC50 pAKT Inhibition (Ramos B-cells)15 nM[7]N/A
pAKT Inhibition (Primary CLL cells)N/A0.36 nM[16]

N/A: Data not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize PI3K inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified PI3K isoform.

  • Objective: To determine the concentration of inhibitor required to reduce the kinase activity by 50% (IC50).

  • Materials:

    • Purified recombinant human PI3K isoforms (α, β, δ, γ).

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • ATP, with a radiolabeled tracer (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • This compound or Duvelisib, serially diluted in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Lipid vesicles containing PIP2.

    • Stop solution (e.g., 100 mM EDTA).

    • Thin-layer chromatography (TLC) plates.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a reaction plate, combine the kinase reaction buffer, the specific PI3K isoform, and the inhibitor dilution. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the lipid vesicles and radiolabeled ATP.

    • Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at room temperature or 30°C.

    • Stop the reaction by adding the stop solution.

    • Extract the lipids from the reaction mixture.

    • Spot the extracted lipids onto a TLC plate and separate the product (PIP3) from the substrate (PIP2) using a suitable solvent system.

    • Visualize the radiolabeled PIP3 spots using autoradiography or a phosphorimager and quantify the signal.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular pAKT Phosphorylation Assay (Western Blot or Flow Cytometry)

This assay measures the inhibition of a key downstream effector of PI3K, AKT, in a cellular context.

  • Objective: To assess the inhibitor's ability to block PI3K signaling within intact cells.

  • Cell Line: Ramos (human Burkitt's lymphoma B-cell line) or primary Chronic Lymphocytic Leukemia (CLL) cells[7][17].

  • Materials:

    • Cells, culture medium, and serum.

    • Inhibitor (this compound or Duvelisib).

    • Stimulant: Anti-IgM antibody to activate the BCR[7][17].

    • Lysis buffer (for Western Blot) or Fixation/Permeabilization buffers (for Flow Cytometry).

    • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

    • Secondary antibody (for Western Blot): HRP-conjugated anti-rabbit IgG.

    • Fluorescently-labeled secondary antibody or primary conjugate (for Flow Cytometry).

  • Procedure:

    • Culture cells to the desired density. Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with anti-IgM for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

    • For Western Blot: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies. Visualize bands using a chemiluminescence substrate.

    • For Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently-labeled antibodies against pAKT. Analyze the mean fluorescence intensity using a flow cytometer.

    • Quantify the pAKT signal relative to the total AKT signal (for Western Blot) or the vehicle-treated control.

    • Calculate the IC50 for the inhibition of AKT phosphorylation.

Basophil Degranulation Assay

This functional assay is used to assess PI3Kδ activity in a primary cell type. The crosslinking of FcεR1 on basophils is a PI3Kδ-dependent process[18].

  • Objective: To measure target engagement of a PI3Kδ inhibitor in whole blood.

  • Materials:

    • Freshly drawn human whole blood (heparinized).

    • Inhibitor (this compound).

    • Stimulant: Anti-IgE antibody.

    • Staining antibodies: FITC-anti-CD63, PE-anti-IgE, PerCP-anti-CD45.

    • Red blood cell lysis buffer.

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add various concentrations of the inhibitor or vehicle and incubate.

    • Add the anti-IgE stimulant and incubate at 37°C for 15-30 minutes to induce degranulation. An unstimulated control should be included.

    • Stop the reaction by placing the tubes on ice.

    • Add the cocktail of fluorescently-labeled antibodies to identify the basophil population (IgE+) and measure the degranulation marker (CD63 upregulation).

    • Incubate in the dark on ice.

    • Lyse the red blood cells, wash, and resuspend the remaining leukocytes in buffer.

    • Analyze the samples on a flow cytometer, gating on the basophil population to determine the percentage of CD63-positive cells.

    • Calculate the percentage of inhibition of degranulation relative to the stimulated control.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing PI3K inhibitors in a B-cell malignancy context.

Experimental_Workflow start Start: Select Inhibitors (this compound vs. Duvelisib) biochem Biochemical Assays (PI3K Isoform Panel) start->biochem cell_culture Cell Culture (B-cell lines, Primary Tumor Cells) start->cell_culture ic50 Determine IC50 & Selectivity Profile biochem->ic50 conclusion Conclusion: Select appropriate inhibitor for in vivo / further studies ic50->conclusion pathway_analysis Pathway Analysis (pAKT Western/Flow) cell_culture->pathway_analysis functional_assays Functional Assays cell_culture->functional_assays pathway_results Confirm On-Target Cellular Activity pathway_analysis->pathway_results pathway_results->conclusion proliferation Proliferation Assay functional_assays->proliferation apoptosis Apoptosis Assay functional_assays->apoptosis chemotaxis Chemotaxis Assay (Duvelisib - PI3Kγ) functional_assays->chemotaxis functional_results Assess Phenotypic Effects proliferation->functional_results apoptosis->functional_results chemotaxis->functional_results functional_results->conclusion

Caption: Workflow for in vitro comparison of PI3K inhibitors.

Summary and Conclusion

The choice between this compound and Duvelisib depends entirely on the research question.

  • Choose Duvelisib when the research focus includes the interplay between B-cells and their microenvironment, or when a broader therapeutic-like effect is being studied. By inhibiting both PI3Kδ and PI3Kγ, Duvelisib can disrupt not only intrinsic B-cell survival signals but also the supportive signaling from T-cells and myeloid cells. This dual activity is particularly relevant for preclinical studies modeling in vivo conditions where the tumor microenvironment plays a critical role[3][19].

Both molecules are potent inhibitors of PI3Kδ. However, the additional PI3Kγ inhibition by Duvelisib provides a distinct experimental advantage for studying the broader immunological context of B-cell malignancies, while this compound offers superior precision for isoform-specific inquiries. Researchers should carefully consider their experimental aims to select the most appropriate compound.

References

A Head-to-Head Comparison of Seletalisib and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and safety of Seletalisib versus other prominent kinase inhibitors.

This guide provides an objective comparison of this compound with other PI3Kδ inhibitors, namely Idelalisib, Duvelisib, and Zandelisib. The information is compiled from preclinical and clinical trial data to assist researchers in understanding the nuanced differences between these targeted therapies.

Introduction to PI3Kδ Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for malignancies and immune-mediated diseases.[1][2] this compound is a potent and selective inhibitor of the PI3Kδ isoform.[3] This guide will compare its biochemical and clinical characteristics to other approved or investigational PI3Kδ inhibitors.

Biochemical Selectivity and Potency

A key differentiator among kinase inhibitors is their selectivity for the target isoform, which can influence both efficacy and off-target toxicities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four class I PI3K isoforms.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
This compound >3648>3648290412[4][5]
Idelalisib 8600400021002.5[6][7]
Duvelisib 16028527.42.5[8][9][10]
Zandelisib ---0.6[11]

Note: A lower IC50 value indicates greater potency.

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound and the other compared inhibitors exert their effects by blocking the PI3Kδ-mediated signaling cascade. This pathway is crucial for the activation, proliferation, and survival of B-cells.

PI3K_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K_delta PI3Kδ SYK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 BTK BTK PIP3->BTK AKT AKT PDK1->AKT NFkB NF-κB AKT->NFkB PLCg2 PLCγ2 BTK->PLCg2 PLCg2->NFkB Cell_Survival Cell Survival, Proliferation, and Trafficking NFkB->Cell_Survival

Figure 1. Simplified PI3K/AKT signaling pathway in B-cells.

Clinical Efficacy: A Comparative Overview

The clinical utility of these inhibitors has been investigated in various hematological malignancies and immune disorders. The following tables summarize key efficacy data from clinical trials.

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
InhibitorTrial Name / IdentifierTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Idelalisib NCT01539512Idelalisib + Rituximab81%Not Reached (vs. 5.5 months for placebo + rituximab)[12]
Duvelisib DUO (Phase 3)Duvelisib78%16.4 months[8]
Follicular Lymphoma (FL)
InhibitorTrial Name / IdentifierTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Duvelisib DYNAMO (NCT01882803)Duvelisib42.2%9.5 months[13][14][15][16][17]
Zandelisib TIDAL (NCT03768505)Zandelisib70.3%Not Reached (at median follow-up of 9.4 months)[18][19][20][21][22]
Activated PI3Kδ Syndrome (APDS)
InhibitorTrial Name / IdentifierKey Outcomes
This compound Phase 1b (NCT02435173)Improved peripheral lymphadenopathy, lung function, thrombocyte counts, and chronic enteropathy in some patients.[3]

Safety and Tolerability Profile

The safety profiles of PI3Kδ inhibitors are characterized by a range of on-target immune-mediated toxicities. A summary of common and serious adverse events is presented below.

Adverse EventThis compoundIdelalisibDuvelisibZandelisib
Diarrhea/Colitis Yes (including colitis)[3]Yes (Black Box Warning)Yes (Black Box Warning)Yes
Hepatotoxicity (Elevated Transaminases) Yes[3]Yes (Black Box Warning)YesYes
Pneumonitis Not prominently reportedYes (Black Box Warning)Yes (Black Box Warning)Yes
Rash YesYesYesYes
Infections Not prominently reportedYesYes (Black Box Warning)Yes
Neutropenia Not prominently reportedYesYesYes

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for key clinical trials cited in this guide.

This compound in Activated PI3Kδ Syndrome (Phase 1b)

Seletalisib_Protocol cluster_0 Patient Population cluster_1 Treatment Regimen cluster_2 Endpoints P Patients with genetically confirmed APDS1 or APDS2 T This compound 15-25 mg/day for 12 weeks P->T E Primary: Safety and Tolerability Exploratory: Efficacy and Immunological markers T->E Zandelisib_Protocol cluster_0 Patient Population cluster_1 Treatment Regimen cluster_2 Endpoints P Patients with relapsed/refractory Follicular Lymphoma (after ≥2 prior therapies) T1 Zandelisib 60 mg daily for 2 cycles (Induction) P->T1 T2 Zandelisib 60 mg on days 1-7 of 28-day cycles (Intermittent Dosing) T1->T2 then E Primary: Overall Response Rate Secondary: Duration of Response, Safety T2->E

References

Assessing the Translational Potential of Seletalisib: A Preclinical Comparison with Other PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for Seletalisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other PI3K inhibitors, namely Idelalisib, Duvelisib, and Umbralisib. By presenting key experimental data in a comparative format, this guide aims to facilitate an assessment of this compound's translational potential.

Introduction to this compound and the PI3Kδ Pathway

This compound is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1] Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in leukocytes.[2] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] this compound has been profiled in preclinical and early clinical studies for its potential in treating inflammatory and autoimmune conditions.[3]

Biochemical Potency and Selectivity

A key determinant of a drug's therapeutic index is its selectivity for the intended target over other related proteins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four Class I PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity for δ vs αSelectivity for δ vs βSelectivity for δ vs γ
This compound 3638212928212~303x~177x~24x
Idelalisib 86004000210019~453x~211x~111x
Duvelisib 16028527.42.5~641x34x~11x
Umbralisib >1000x selective for δ>30-50x selective for δ>15-50x selective for δ22.2>1000x>30-50x>15-50x

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY, and other publications.[4][5][6]

PI3K/AKT Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade. Upon activation by cell surface receptors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates downstream effectors like AKT. Activated AKT then modulates a variety of cellular processes, including cell survival, growth, and proliferation. Inhibition of PI3Kδ by drugs like this compound is designed to block this signaling cascade specifically in immune cells.

PI3K_AKT_Pathway Receptor Cell Surface Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activation Cell_Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Cell_Response

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.

In Vitro Cellular Activity

The functional consequences of PI3Kδ inhibition have been assessed in various primary immune cell assays. This compound has demonstrated potent inhibitory effects on T-cell and B-cell functions.

AssayThis compoundIdelalisibDuvelisibUmbralisib
T-Cell Differentiation & Function (IC50) 2 - 31 nM---
B-Cell Activation & Proliferation (IC50) 16 - 49 nMEffective inhibitionPotent inhibitionEffective inhibition (100-300 nM for CD19+ cell proliferation)
Basophil Degranulation Inhibition observedEffective inhibition (EC50 = 8 nM)--
AKT Phosphorylation Inhibition DemonstratedDemonstratedDemonstratedDemonstrated

Data sourced from various preclinical studies.[1][3][6][7][8]

In Vivo Efficacy

Preclinical in vivo models are crucial for assessing the potential therapeutic efficacy of a drug candidate. The following table summarizes available in vivo data for this compound and its comparators. Notably, publicly available in vivo efficacy data for this compound is in a model of inflammation, reflecting its development focus on autoimmune and inflammatory diseases.

ModelThis compoundIdelalisibDuvelisibUmbralisib
Rat anti-CD3-induced IL-2 release (Inflammation) Dose-dependent inhibition---
Mouse Collagen-Induced Arthritis (Autoimmunity) --Decreased joint damage-
T-Cell Lymphoma Xenograft No data available-Promising clinical activity-
B-Cell Malignancy Xenograft/Models No data availableIncreased survival in B-ALL xenograftPotent activitySignificant tumor shrinkage in T-ALL xenograft

Data sourced from various preclinical and clinical studies.[1][2][8][9]

Experimental Methodologies

Phospho-Flow Cytometry for pAKT Analysis

This assay is used to measure the phosphorylation status of intracellular proteins like AKT at a single-cell level.

pAKT_Workflow Start Isolate Primary Cells or Culture Cell Lines Stimulate Stimulate cells with activators (e.g., anti-CD3/CD28) Start->Stimulate Inhibit Treat with this compound or comparator Stimulate->Inhibit Fix Fix cells (e.g., with formaldehyde) Inhibit->Fix Permeabilize Permeabilize cells (e.g., with methanol) Fix->Permeabilize Stain Stain with fluorescently-labeled anti-pAKT and cell surface marker antibodies Permeabilize->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify pAKT levels in specific cell populations Analyze->Result

Caption: Generalized workflow for phospho-flow cytometry.

Protocol:

  • Cell Preparation: Isolate primary immune cells (e.g., PBMCs) or use cultured cell lines.

  • Stimulation and Inhibition: Stimulate cells with appropriate activators (e.g., anti-CD3/CD28 for T-cells, BCR cross-linking for B-cells) in the presence of varying concentrations of the PI3K inhibitor or vehicle control.

  • Fixation: Halt the stimulation and fix the cells using a formaldehyde-based buffer to preserve the phosphorylation state of proteins.

  • Permeabilization: Permeabilize the cell membrane, often with cold methanol, to allow antibodies to access intracellular targets.

  • Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against the phosphorylated protein of interest (e.g., pAKT Ser473) and cell surface markers to identify specific cell populations.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity of the anti-pAKT antibody is measured within the gated cell populations of interest.

Basophil Activation Test (BAT)

The BAT is a functional assay that measures the degranulation of basophils in response to an allergen or stimulus by detecting the upregulation of activation markers like CD63 on the cell surface via flow cytometry.[10]

Protocol:

  • Blood Collection: Obtain whole blood from healthy volunteers or patients.

  • Stimulation: Aliquots of whole blood are incubated with a stimulus (e.g., anti-IgE) and varying concentrations of the PI3K inhibitor or a control.

  • Staining: After incubation, the cells are stained with fluorescently-labeled antibodies against basophil-specific markers (e.g., CCR3) and an activation marker (e.g., CD63).

  • Lysis: Red blood cells are lysed.

  • Flow Cytometry Analysis: The percentage of CD63-positive basophils is determined by flow cytometry.

B-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of B-cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Protocol:

  • Cell Labeling: Isolate B-cells and label them with CFSE. CFSE covalently binds to intracellular proteins and its fluorescence is halved with each cell division.

  • Stimulation and Culture: Culture the CFSE-labeled B-cells with a stimulus to induce proliferation (e.g., anti-IgM and anti-CD40) in the presence of different concentrations of the PI3K inhibitor or a control.

  • Flow Cytometry Analysis: After a set culture period (e.g., 72 hours), the cells are harvested and the fluorescence intensity of CFSE is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

In Vivo Xenograft Study Workflow

This diagram illustrates a general workflow for assessing the efficacy of a drug in a cancer xenograft model.

Xenograft_Workflow Start Implant human tumor cells into immunocompromised mice Tumor_Growth Allow tumors to reach a specified size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer this compound, comparator, or vehicle on a defined schedule Randomize->Treat Monitor Monitor tumor volume and animal well-being Treat->Monitor Endpoint Endpoint: Tumors reach maximum allowed size or study duration is met Monitor->Endpoint Analyze Analyze tumor growth inhibition and other relevant parameters Endpoint->Analyze Result Determine in vivo efficacy Analyze->Result

Caption: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of PI3Kδ, leading to significant effects on immune cell function in vitro and anti-inflammatory effects in vivo. Its biochemical selectivity profile appears comparable to other PI3Kδ inhibitors, although with some differences in the degree of selectivity against other isoforms. A key gap in the publicly available preclinical data for this compound is the lack of in vivo efficacy studies in oncology models. This contrasts with Idelalisib, Duvelisib, and Umbralisib, which have more extensive preclinical data in this area. This suggests that the primary development path for this compound has been focused on inflammatory and autoimmune diseases. For a comprehensive translational assessment in oncology, further preclinical studies in relevant cancer models would be necessary. This guide provides a framework for comparing the existing data and highlights areas where further investigation may be warranted.

References

Seletalisib in Primary Sjögren's Syndrome: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Seletalisib with other therapeutic alternatives for the treatment of primary Sjögren's syndrome (pSS). The information is intended for researchers, scientists, and professionals involved in drug development, offering an objective analysis of efficacy and safety data supported by experimental protocols and pathway visualizations.

Executive Summary

Primary Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, leading to sicca symptoms, fatigue, and systemic manifestations. The therapeutic landscape for pSS is evolving, with several targeted therapies being investigated. This guide focuses on this compound, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, and compares its Phase 2 clinical trial data with those of other agents, including B-cell targeted therapies (Ianalumab, Rituximab, Belimumab), a T-cell co-stimulation modulator (Abatacept), a combination of conventional synthetic DMARDs (Leflunomide/Hydroxychloroquine), and an IL-6 receptor inhibitor (Tocilizumab). While the this compound trial was terminated early and did not achieve statistical significance on its primary endpoints, it demonstrated a trend towards clinical improvement, warranting further investigation. In contrast, some newer agents like Ianalumab have shown more promising results in larger Phase 3 trials.

Comparative Efficacy of Investigational Therapies in pSS

The following tables summarize the key quantitative data from clinical trials of this compound and its comparators.

Table 1: Change in EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI)

Drug/TherapyTrial PhaseChange from Baseline in ESSDAI (Drug vs. Placebo)p-valueCitation
This compound Phase 2-2.59 point difference0.266[1][2]
Ianalumab Phase 3 (Pooled)-1.2 point difference (LS mean)0.0031[3]
Abatacept Phase 3-3.2 (Abatacept) vs. -3.7 (Placebo)0.442[4]
Rituximab Phase 2/3Inconsistent results across trials; some showing modest improvement, others no significant difference compared to placebo.N/A[2][5]
Belimumab Phase 2 (Open-label)Mean decrease from 8.8 to 6.30.0015[6][7]
Leflunomide/HCQ Pilot RCTSignificant decrease in the combination group vs. no change in placebo.0.044[8][9]
Tocilizumab Phase 2No significant difference between groups.N/A[10][11]

Table 2: Change in EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI)

Drug/TherapyTrial PhaseChange from Baseline in ESSPRI (Drug vs. Placebo)p-valueCitation
This compound Phase 2-1.55 point differenceNot statistically significant[1][2]
Ianalumab Phase 3 (Pooled)Numerical improvement, but did not reach statistical significance.N/A[1]
Abatacept Phase 3No significant difference.0.337[4]
Rituximab Phase 2/3Modest improvements in patient-reported symptoms in some trials.N/A[2]
Belimumab Phase 2 (Open-label)Mean decrease from 6.4 to 5.60.0174[6][7]
Leflunomide/HCQ Pilot RCTSignificant improvements in the combination group.<0.05[9]
Tocilizumab Phase 2No significant difference between groups.N/A[11]

Table 3: Effects on Salivary and Lacrimal Gland Function

Drug/TherapyEffect on Salivary FlowEffect on Tear ProductionCitation
This compound No significant change.No significant change.[1][2]
Ianalumab Numerical improvement in patients with baseline stimulated salivary flow >0.4 mL/min.Not specified.[3]
Abatacept No significant change.No significant change.[4]
Rituximab No significant improvement in objective measures.No significant improvement in objective measures.[2]
Belimumab No significant change.No significant change.[7]
Leflunomide/HCQ Significant increase of 65% in the combination group.Not specified.[8]
Tocilizumab No significant change.No significant change.[11]

Safety and Tolerability Comparison

Table 4: Key Adverse Events and Discontinuation Rates

Drug/TherapyCommon Adverse EventsSerious Adverse Events (Drug vs. Placebo)Discontinuation due to AEs (Drug vs. Placebo)Citation
This compound Diarrhea, increased hepatic enzymes, skin reactions.3/13 vs. 1/145/13 vs. 1/14[1][2]
Ianalumab Overall incidence comparable to placebo.Comparable to placebo.Not specified.[1]
Abatacept No new safety signals identified.Not specified.Not specified.[4]
Rituximab Infusion reactions.Similar between groups in controlled trials.Not specified.[5]
Belimumab Viral upper respiratory tract infections, mild transient neutropenia, headache.Not specified in the open-label trial.Not specified.[12]
Leflunomide/HCQ Mild gastrointestinal discomfort, hair loss, lupus-like skin lesions.One serious AE in the placebo group.One patient in the combination group withdrew due to skin lesions.[9][13]
Tocilizumab Similar number of severe adverse events in both groups.Not specified.Not specified.[11]

Detailed Experimental Protocols

This compound Phase 2 Proof-of-Concept Study (NCT02610543)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14]

  • Patient Population: Adults with moderate-to-severe primary Sjögren's syndrome.[14]

  • Intervention: Patients were randomized 1:1 to receive either 45 mg/day of oral this compound or a placebo, in addition to their current standard therapy, for 12 weeks.[14]

  • Primary Endpoints:

    • Safety and tolerability of this compound.[14]

    • Change from baseline in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score at week 12.[14]

  • Secondary Endpoints:

    • Change from baseline in the EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI) score at week 12.[14]

    • Histological analysis of salivary gland biopsies to assess changes in inflammatory foci.[14]

  • Key Assessments:

    • ESSDAI: A physician-rated tool to assess disease activity across 12 domains.

    • ESSPRI: A patient-reported outcome measure assessing dryness, fatigue, and pain.

    • Salivary and Lacrimal Flow: Unstimulated whole salivary flow and Schirmer's test were used to measure gland function.[12]

    • Salivary Gland Biopsy: Minor salivary gland biopsies were performed to evaluate changes in the size and organization of inflammatory foci and to assess target engagement by measuring the reduction in PI3K-mTOR signaling.[2][14]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: PI3Kδ Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In primary Sjögren's syndrome, the PI3Kδ pathway is upregulated in lymphocytes within the salivary glands, contributing to the autoimmune response. By inhibiting PI3Kδ, this compound aims to reduce the activation and proliferation of B-cells, thereby mitigating inflammation and tissue damage.

PI3K_Pathway BCR B-cell Receptor (BCR) Activation PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates B_cell_response B-cell Proliferation, Survival, and Activation mTOR->B_cell_response This compound This compound This compound->PI3K_delta

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for a pSS Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial in primary Sjögren's syndrome.

pSS_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (ESSDAI, ESSPRI, Salivary/Tear Flow, Biomarkers, Biopsy) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Investigational Drug Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up_Visits Follow-up Visits (Efficacy and Safety Assessments) Treatment_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits End_of_Study End of Study Assessment Follow_up_Visits->End_of_Study Data_Analysis Data Analysis (Primary and Secondary Endpoints) End_of_Study->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Caption: A generalized workflow for a primary Sjögren's syndrome clinical trial.

Conclusion

The clinical development of therapies for primary Sjögren's syndrome remains challenging, with many investigational drugs failing to meet their primary endpoints in pivotal trials. The Phase 2 study of this compound, although inconclusive due to early termination, provided some evidence of biological activity and a trend towards clinical improvement. However, the safety profile, particularly the incidence of diarrhea, requires careful consideration.

In comparison, newer biologics such as Ianalumab have demonstrated statistically significant improvements in disease activity in large Phase 3 trials, representing a potential breakthrough for patients with pSS. Other agents like Rituximab and Belimumab have shown more modest or inconsistent effects. The combination of Leflunomide and Hydroxychloroquine also appears promising based on pilot data.

Future research in pSS will likely focus on therapies with novel mechanisms of action, personalized treatment approaches based on patient stratification, and the development of more sensitive and clinically meaningful endpoints for clinical trials. The data from the this compound trial, despite its limitations, contributes to the growing body of knowledge in the field and may inform the development of future PI3K inhibitors for autoimmune diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Seletalisib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Seletalisib is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound Waste Classification

The initial and most critical step in the proper disposal of this compound is to determine its waste classification. As an investigational drug, specific regulatory disposal guidelines may not be readily available. Therefore, a conservative approach, treating the compound as hazardous waste, is recommended.

Key Steps for Classification:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical. While the currently available SDS for this compound does not provide explicit disposal instructions, it does contain information on physical and chemical properties, toxicity, and reactivity that are crucial for a waste characterization.[1][2]

  • Evaluate Hazardous Characteristics: In the absence of specific instructions, evaluate this compound against the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. This includes characteristics of ignitability, corrosivity, reactivity, and toxicity.

  • Institutional Environmental Health and Safety (EHS): Always consult with your institution's EHS department. They will have the expertise to assess the compound and provide guidance on the proper disposal procedures in accordance with local, state, and federal regulations.

This compound Disposal Procedures

Once classified, typically as chemical or pharmaceutical waste, the following step-by-step procedures should be followed.

Operational Disposal Plan:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general lab traffic.

  • Waste Pickup: Arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Your institution's EHS department will typically coordinate this.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.

Table 1: this compound Disposal Quick Reference

Waste TypeRecommended Disposal ContainerDisposal Method
Pure this compound (solid) Labeled hazardous waste containerCollection by a licensed hazardous waste contractor for incineration.
Solutions of this compound Labeled hazardous waste containerCollection by a licensed hazardous waste contractor for incineration. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Labeled hazardous waste container or sharps container if applicableSegregate as hazardous waste. If items are sharp, they must be placed in a puncture-resistant sharps container.[3]
Empty Stock Bottles Regular trash (if non-hazardous) or hazardous waste containerIf the bottle held what is determined to be a P-listed waste, the empty container must be managed as hazardous waste. Otherwise, it may be triple-rinsed (with the rinsate collected as hazardous waste) and disposed of in the regular trash, or disposed of as hazardous waste.[4] Consult your EHS for specific guidance.

Experimental Protocols & Methodologies

Currently, there are no publicly available, standardized experimental protocols for the specific neutralization or disposal of this compound. The standard and accepted methodology for the disposal of many pharmaceutical compounds, and the most likely method for this compound, is high-temperature incineration by a licensed waste management facility.[5] This method ensures the complete destruction of the active pharmaceutical ingredient.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Seletalisib_Disposal_Workflow cluster_0 Waste Generation & Classification cluster_1 Segregation & Collection cluster_2 Disposal & Documentation start This compound waste generated sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS sds->ehs classify Classify waste (Presume Hazardous) ehs->classify segregate Segregate this compound waste classify->segregate container Use labeled, compatible container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate pickup Arrange for EHS/Contractor pickup accumulate->pickup manifest Complete hazardous waste manifest pickup->manifest disposal Incineration by licensed facility manifest->disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.[5][6][7][8] Regulations can vary by location.

References

Comprehensive Safety and Handling Guide for Seletalisib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Seletalisib. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1]

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Protective glovesPrevents skin contact and irritation.[1]
Body Protection Impervious clothingProvides a barrier against skin exposure.[1]
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1]

Accessible safety showers and eye wash stations must be available in the immediate work area.[1][2]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and the safety of laboratory personnel.

Safe Handling:

  • Avoid all contact with eyes and skin.[1]

  • Do not inhale dust, fumes, gas, mist, vapors, or spray.[1]

  • Work in a well-ventilated area, preferably with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage Conditions:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated place.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedural Steps
If on Skin 1. Wash the affected area with plenty of soap and water.[1]2. Remove contaminated clothing and wash it before reuse.[1]3. Seek medical attention.
If in Eyes 1. Rinse cautiously with water for several minutes.[1]2. Remove contact lenses, if present and easy to do. Continue rinsing.[1]3. Immediately call a physician.[1]
If Inhaled 1. Move the person to fresh air.[1]2. Keep them at rest in a position comfortable for breathing.[1]3. If breathing is difficult, provide respiratory support.[1]
If Swallowed 1. Rinse the mouth with water.[1]2. Do NOT induce vomiting.[1]3. Call a physician immediately.[1]
Accidental Release/Spill 1. Evacuate personnel to a safe area.[1]2. Wear full personal protective equipment.[1]3. Prevent further leakage or spillage if safe to do so.[1]4. Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]5. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]6. Dispose of contaminated material in accordance with local regulations.[1]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Verify Fume Hood/Ventilation is Operational A->B C Weigh/Handle this compound in Ventilated Area B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces & Equipment D->E F Dispose of Waste in Designated Hazardous Waste Container E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H G Emergency Response Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event S1 Wash with Soap and Water start->S1 E1 Rinse with Water for Several Minutes start->E1 I1 Move to Fresh Air start->I1 ING1 Rinse Mouth start->ING1 S2 Remove Contaminated Clothing S1->S2 end Seek Immediate Medical Attention S2->end E2 Remove Contact Lenses E1->E2 E2->end I2 Keep at Rest I1->I2 I2->end ING2 Do NOT Induce Vomiting ING1->ING2 ING2->end

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。